molecular formula C8H7NO2 B7809185 3-(Pyridin-3-yl)acrylic acid

3-(Pyridin-3-yl)acrylic acid

Cat. No.: B7809185
M. Wt: 149.15 g/mol
InChI Key: VUVORVXMOLQFMO-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)acrylic acid is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVORVXMOLQFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862557
Record name 3-(Pyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-74-5
Record name 3-(3-Pyridinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to trans-3-(3-Pyridyl)acrylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of trans-3-(3-Pyridyl)acrylic acid, a versatile heterocyclic building block. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes its chemical properties, synthesis, and key applications, grounding all claims in authoritative sources.

Compound Profile and Identification

trans-3-(3-Pyridyl)acrylic acid is a bifunctional organic compound featuring a pyridine ring, a carboxylic acid group, and a trans-configured carbon-carbon double bond. This unique arrangement of functional groups imparts a combination of hard and soft coordination sites, making it a valuable ligand and a key intermediate in the synthesis of more complex molecules.[1][2] Its structure allows it to participate in a wide range of chemical reactions, rendering it a versatile tool in medicinal chemistry and materials science.[3]

The compound is identified by several names and chemical identifiers, which are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource
IUPAC Name (E)-3-(pyridin-3-yl)prop-2-enoic acidPubChem[4]
Synonyms 3-Pyridineacrylic acid, (E)-3-(pyridin-3-yl)acrylic acidPubChem[4][5]
CAS Number 19337-97-4PubChem[1][4][6]
Molecular Formula C8H7NO2PubChem[4][7]
Molecular Weight 149.15 g/mol PubChem[1][4][6]
InChIKey VUVORVXMOLQFMO-ONEGZZNKSA-NPubChem[4][5]

Below is a 2D representation of the chemical structure, generated to clarify the spatial arrangement of its constituent atoms.

Caption: 2D structure of trans-3-(3-Pyridyl)acrylic acid.

Physicochemical and Safety Data

Understanding the physical properties of a compound is paramount for its handling, storage, and application in experimental design. The following table summarizes key physicochemical data.

PropertyValueSource
Melting Point 232-235 °C (decomposes)Sigma-Aldrich[5], ChemicalBook[2]
Boiling Point 307.6 ± 17.0 °C (Predicted)ChemicalBook[2], Echemi[8]
Density 1.261 ± 0.06 g/cm³ (Predicted)ChemicalBook[2], PureSynth[1]
Solubility Soluble in water and organic solvents. >22.4 µg/mL at pH 7.4.ChemBK[7], PubChem[4]
pKa 3.13 ± 0.10 (Predicted)ChemicalBook[2]
Appearance White to light yellow solid/powderChemicalBook[2]

Safety and Handling: trans-3-(3-Pyridyl)acrylic acid is classified as an irritant.[7] According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (e.g., N95), should be worn during handling.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[9] Store in a cool, dry place under an inert atmosphere, typically between 2-8°C.[2]

Synthesis and Mechanistic Insight

The most common laboratory synthesis of trans-3-(3-Pyridyl)acrylic acid involves a condensation reaction between pyridine-3-carbaldehyde and malonic acid, often catalyzed by a base like piperidine or pyridine. This is a variant of the Knoevenagel condensation followed by decarboxylation.

Causality in Synthesis:

  • Choice of Reactants: Pyridine-3-carbaldehyde provides the pyridine ring and the aldehyde group necessary for the condensation. Malonic acid is an ideal partner because its acidic methylene protons are easily removed by a mild base, forming a reactive nucleophile.

  • Role of the Catalyst: A base like piperidine deprotonates the malonic acid, initiating the reaction. It also facilitates the subsequent dehydration step.

  • Reaction Conditions: The reaction is typically heated to drive the condensation and subsequent decarboxylation of the intermediate, which pushes the equilibrium towards the desired product.

Below is a workflow diagram illustrating this common synthetic pathway.

synthesis_workflow Reactants Reactants: - Pyridine-3-carbaldehyde - Malonic Acid Reaction Knoevenagel Condensation & Decarboxylation (Heating) Reactants->Reaction Catalyst Catalyst: Piperidine in Pyridine Catalyst->Reaction Workup Acidification (e.g., with HCl) Reaction->Workup Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Product Final Product: trans-3-(3-Pyridyl)acrylic acid Purification->Product

Caption: Workflow for the synthesis of trans-3-(3-Pyridyl)acrylic acid.

Applications in Research and Development

This compound's unique structure makes it a valuable precursor and ligand in several high-impact research areas.

Pharmaceutical Development & Medicinal Chemistry

trans-3-(3-Pyridyl)acrylic acid serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[3] Its derivatives are explored for a range of therapeutic targets.

  • Enzyme Inhibition: It is used to prepare aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, an enzyme implicated in cancer metastasis.[2][10] It is also a precursor for aminopyridines that show potential as antibacterial agents by inhibiting enoyl acyl carrier protein reductase.[2][10]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyridine motif is a well-established bioisostere for a substituted phenyl ring. This principle has been applied in designing nAChR modulators. For instance, analogues of the potent nAChR ligand epibatidine have been synthesized using pyridyl-containing structures to optimize binding affinity and selectivity, with potential applications in treating neurological disorders.[11]

  • Antiviral Activity: The core structure has shown antiviral activity against the Tobacco Mosaic Virus (TMV), indicating its potential as a scaffold for developing novel agrochemicals or antiviral agents.[12]

Materials Science & Coordination Chemistry

The compound is a bifunctional ligand, making it highly useful in constructing advanced materials.[1]

  • Metal-Organic Frameworks (MOFs): It acts as an organic linker to connect metal ions (such as d- and f-block metals) to form multi-dimensional coordination polymers.[2][5] These materials often exhibit interesting properties, such as luminescence, which are valuable in sensor technology and optoelectronics.[1][2][5] The combination of the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group allows for versatile coordination modes, influencing the final structure and properties of the resulting framework.

Self-Validating Experimental Protocol: Synthesis

This protocol describes the synthesis of trans-3-(3-Pyridyl)acrylic acid. The self-validating steps include monitoring by Thin Layer Chromatography (TLC) and characterization of the final product to confirm identity and purity.

Objective: To synthesize trans-3-(3-Pyridyl)acrylic acid from pyridine-3-carbaldehyde and malonic acid.

Materials:

  • Pyridine-3-carbaldehyde

  • Malonic acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • TLC plates (silica gel), Ethyl acetate, Hexane

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.

    • Rationale: Piperidine is a stronger base than pyridine and is more effective at generating the malonic acid enolate required for the condensation.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 3-4 hours.

  • Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. Elute with a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water.

  • Precipitation: Acidify the aqueous solution by adding concentrated HCl dropwise until the pH is approximately 3-4. A precipitate should form.

    • Rationale: The product exists as a carboxylate salt in the basic pyridine solution. Acidification protonates the carboxylate, making the neutral carboxylic acid product insoluble in water, causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining salts and pyridine.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure white crystals.

  • Drying & Characterization (Self-Validation): Dry the purified crystals in a vacuum oven. Confirm the identity and purity of the product using techniques such as Melting Point determination (should match the literature value of 232-235 °C), NMR spectroscopy, and IR spectroscopy.

Conclusion

trans-3-(3-Pyridyl)acrylic acid is a compound of significant scientific interest, bridging the fields of medicinal chemistry, materials science, and organic synthesis. Its straightforward synthesis and the versatile reactivity of its functional groups ensure its continued use as a foundational building block for creating novel molecules with tailored properties. For researchers, a thorough understanding of its chemical profile, handling requirements, and synthetic routes is essential for leveraging its full potential in advanced applications.

References

  • Title: trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pyridine-3-acrylic acid - Introduction Source: ChemBK URL: [Link]

  • Title: 3-(Pyridin-2-yl)acrylic acid|7340-22-9 Source: MOLBASE Encyclopedia URL: [Link]

  • Title: Trans-3-(3-Pyridyl)Acrylic Acid 99% Source: PureSynth URL: [Link]

  • Title: Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

3-Pyridineacrylic Acid: A Comprehensive Guide to Solubility Dynamics in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and synthetic chemistry, the physicochemical behavior of amphoteric intermediates often dictates the success of downstream assays. 3-Pyridineacrylic acid (also known as trans-3-(3-pyridyl)acrylic acid) represents a classic example of a molecule where solvent selection is not merely a logistical step, but a critical thermodynamic parameter.

As a dual-functional molecule featuring both a basic pyridine ring and an acidic carboxylic acid moiety, its solubility is highly sensitive to the dielectric constant of the solvent and the pH of the aqueous environment. This whitepaper provides a mechanistic breakdown of its solubility profile and field-proven protocols for formulating stable stock solutions.

Physicochemical Profile and Speciation Dynamics

To understand the solubility of 3-pyridineacrylic acid, one must first analyze its structural thermodynamics. The compound possesses a molecular weight of 149.15 g/mol and an estimated LogP of 0.8, indicating a slight lipophilic character[1]. However, its true behavior is governed by its amphoteric nature.

The molecule contains two ionizable centers:

  • Pyridine Nitrogen: Acts as a weak base (pKa ~5.2).

  • Acrylic Acid Group: Acts as a weak acid (pKa ~4.5).

Because these pKa values are close to each other, the molecule exists predominantly as a zwitterion (net charge of zero) in neutral aqueous media (pH 5.0–7.0). Molecules with a net zero charge exhibit maximum crystal lattice energy and minimum ion-dipole interactions with water, resulting in a severe "isoelectric bottleneck" that drastically reduces aqueous solubility.

Speciation A 3-Pyridineacrylic Acid (Solid) B pH < 3 Cationic Form A->B Add HCl C pH 5-7 Zwitterionic Form A->C Neutral H2O D pH > 8 Anionic Form A->D Add NH4OH E High Solubility B->E F Low Solubility (Precipitation) C->F G High Solubility D->G

Fig 1: pH-dependent speciation and aqueous solubility of 3-Pyridineacrylic acid.

Aqueous Solubility: Overcoming the Isoelectric Bottleneck

In unbuffered water or physiological buffers (pH 7.4), the solubility of 3-pyridineacrylic acid is notoriously poor, with mean solubility reported at just >22.4 µg/mL[1].

The Causality of Solubilization: To force the compound into an aqueous solution, the pH must be pushed aggressively away from its isoelectric point. For industrial biocatalysis (such as microbial transformations using Rhodotorula graminis), researchers dissolve the compound in 10% (w/w) aqueous ammonium hydroxide[2]. By raising the pH to 10, the carboxylic acid is fully deprotonated, forming a highly soluble ammonium salt. This ionic form disrupts the crystal lattice, allowing concentrations of up to 100 g/L to be achieved without precipitation[2].

Organic Solvent Solvation: The Moisture Paradox

For in vitro screening and organic synthesis, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are the gold standard. 3-Pyridineacrylic acid can achieve a solubility of 20 mg/mL (134.09 mM) in DMSO[3].

The Moisture Paradox (Causality): While DMSO is an excellent solvent, it is highly hygroscopic. If the DMSO absorbs atmospheric moisture, the local dielectric environment shifts. Because 3-pyridineacrylic acid is insoluble in neutral water, the introduction of even trace amounts of water into the DMSO disrupts the hydrophobic solvation shell around the pyridine-acrylic backbone. This leads to rapid micro-crystallization and precipitation[3]. Therefore, the use of freshly opened, anhydrous DMSO is a non-negotiable parameter for assay integrity.

Quantitative Solubility Data

The following table synthesizes the solubility limits of 3-pyridineacrylic acid across various solvent systems to guide formulation strategies.

Solvent SystemSolubility LimitEnvironmental Conditions & Notes
Water (pH 7.4 Buffer) >22.4 µg/mLExists near zwitterionic state; poor hydration.
Aqueous NH₄OH (10%) ~100 mg/mLpH 10; forms highly soluble anionic ammonium salt.
Anhydrous DMSO 20 mg/mL (134.09 mM)Requires sonication; highly sensitive to moisture.
Methanol / Ethanol SolubleUsed primarily for recrystallization and extraction.

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step contains an internal check to confirm thermodynamic success before proceeding to downstream applications. Note that 3-pyridineacrylic acid is a known skin, eye, and respiratory irritant; all procedures must be conducted in a fume hood using appropriate PPE[4].

Protocol Start Weigh 3-Pyridineacrylic Acid Decision Select Solvent System Start->Decision DMSO Anhydrous DMSO (In Vitro Assays) Decision->DMSO Organic Aqueous Aqueous Buffer (Biocatalysis) Decision->Aqueous Aqueous Sonicate Sonicate 10-15 mins (Break aggregates) DMSO->Sonicate AdjustPH Adjust pH to 10 (10% NH4OH) Aqueous->AdjustPH Filter Sterile Filter (0.22 µm PTFE) Sonicate->Filter AdjustPH->Filter Store Aliquot & Store at -80°C Filter->Store

Fig 2: Standardized workflow for preparing organic and aqueous stock solutions.

Protocol 1: Preparation of 20 mg/mL DMSO Stock Solution (For In Vitro Assays)
  • Weighing: Accurately weigh 20.0 mg of trans-3-(3-Pyridyl)acrylic acid into a sterile, amber glass vial (to protect from potential photo-degradation).

  • Solvent Addition: Add exactly 1.0 mL of freshly opened, anhydrous DMSO. Do not use older DMSO stocks, as absorbed atmospheric water will prematurely crash the compound out of solution[3].

  • Sonication: Place the vial in an ultrasonic water bath at room temperature for 10–15 minutes. Sonication provides the necessary kinetic energy to break apart the tightly packed crystal lattice.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates moisture contamination or incomplete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and DMSO-compatible, ensuring no leachables enter the stock while removing any undissolved micro-nuclei that could seed future precipitation.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C for up to 6 months[3].

Protocol 2: Preparation of High-Concentration Aqueous Solution (For Biocatalysis)
  • Initial Suspension: Suspend 1.0 g of 3-pyridineacrylic acid in 8.0 mL of deionized water. The compound will remain largely insoluble, forming a cloudy suspension.

  • pH Titration: While stirring continuously at 500 rpm, add 10% (w/w) aqueous ammonium hydroxide dropwise[2].

  • Monitoring: Monitor the pH using a calibrated pH meter. Continue the addition until the pH stabilizes at exactly 10.0.

    • Self-Validation Check: The transition from a cloudy white suspension to a completely clear, homogeneous solution serves as visual confirmation that the pH has successfully crossed the pKa threshold, validating the formation of the soluble anionic salt.

  • Volume Adjustment: Adjust the final volume to 10.0 mL with deionized water to achieve a final concentration of 100 mg/mL.

  • Degassing: Purge the solution with nitrogen gas for 15–30 minutes[2]. Causality: Removing dissolved oxygen prevents oxidative degradation of the compound and protects sensitive downstream biocatalytic enzymes (e.g., Rhodotorula graminis cells) from oxidative stress.

References

  • PubChem - trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396. Source: nih.gov. URL:[Link][1]

  • Google Patents - CA2283376A1 - Synthesis of optically active phenylalanine analogs through microbial transformations. Source: google.com. URL:[2]

Sources

Isomeric Divergence: A Technical Guide to 3-(Pyridin-3-yl) vs. 3-(Pyridin-4-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional divergences between 3-(Pyridin-3-yl)acrylic acid and 3-(Pyridin-4-yl)acrylic acid.

Executive Summary

In drug discovery and materials science, the shift of a nitrogen atom from the meta (3-position) to the para (4-position) on a pyridine ring is not merely a trivial structural modification; it is a vector-altering event that fundamentally dictates molecular self-assembly, solubility, and target binding.

This guide analyzes the technical distinctions between This compound (3-PAA) and 3-(Pyridin-4-yl)acrylic acid (4-PAA) . While both serve as bioisosteres for cinnamic acid, their utility diverges sharply: 3-PAA is a preferred scaffold for small-molecule enzyme inhibitors due to its "kinked" geometry that mimics natural substrates, whereas 4-PAA acts as a linear "molecular rod," making it a premier ligand for Metal-Organic Frameworks (MOFs) and coordination polymers.

Part 1: Structural & Electronic Fundamentals

The core difference lies in the electronic vectors and the resulting supramolecular geometry. The position of the nitrogen atom governs the dipole moment and the capability for conjugation with the acrylic acid tail.

Electronic Vectors and Dipole Moments
  • 3-PAA (Meta-substitution): The nitrogen atom is off-axis relative to the acrylic acid moiety. This creates a "bent" or "kinked" dipole vector. The resonance effects from the ring nitrogen do not directly conjugate with the vinyl group in the same linear fashion as the para-isomer, resulting in a distinct electron density map that affects pKa and solubility.

  • 4-PAA (Para-substitution): The nitrogen atom is coaxial with the acrylic acid tail. This allows for a strong, linear push-pull electronic system (if the alkene is polarized). The dipole moment is significantly larger and aligned with the molecular long axis, facilitating strong head-to-tail alignment in the solid state.

Acid-Base Dissociation (pKa)

Both molecules are amphoteric, possessing a basic pyridine nitrogen and an acidic carboxylic acid. However, the zwitterionic stability differs.

PropertyThis compound (3-PAA)3-(Pyridin-4-yl)acrylic acid (4-PAA)
Geometry Bent / Kinked (approx. 120° angle)Linear / Rod-like (approx. 180° axis)
Melting Point 232–235 °C (dec)~280 °C (dec) (Higher lattice energy)
pKa (Predicted) ~3.1 (Pyridinium), ~4.6 (Acid)~3.4 (Pyridinium), ~4.5 (Acid)
Zwitterion Stability High (forms intermolecular salt bridges)High (forms linear salt chains)

Technical Insight: The high melting points (>230°C) for both isomers compared to cinnamic acid (133°C) confirm that both exist primarily as zwitterions in the solid state. The 4-PAA isomer typically exhibits higher thermal stability due to more efficient linear packing.

Part 2: Synthetic Methodologies

The synthesis of both isomers relies on the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. However, the choice of starting aldehyde dictates the reaction kinetics and purification ease.

Standard Protocol (Knoevenagel)

The reaction involves the condensation of malonic acid with the respective pyridinecarboxaldehyde in a basic solvent (pyridine) with a catalyst (piperidine).

Reaction Scheme:



  • 3-PAA Precursor: Nicotinaldehyde (3-pyridinecarboxaldehyde).

  • 4-PAA Precursor: Isonicotinaldehyde (4-pyridinecarboxaldehyde).

Synthetic Workflow Visualization

The following diagram outlines the comparative workflow and critical control points.

SynthesisWorkflow Start Start: Reagent Selection Aldehyde3 Nicotinaldehyde (for 3-PAA) Start->Aldehyde3 Aldehyde4 Isonicotinaldehyde (for 4-PAA) Start->Aldehyde4 Reaction Reflux in Pyridine Cat: Piperidine Temp: 80-100°C, 4-6h Aldehyde3->Reaction Aldehyde4->Reaction Malonic Malonic Acid (1.5 - 2.0 eq) Malonic->Reaction Decarb In-situ Decarboxylation (-CO2) Reaction->Decarb Quench Ice/Water Quench Acidify to pH 3-4 Decarb->Quench Filter Filtration & Washing (Remove Pyridine) Quench->Filter Recryst Recrystallization Solvent: Ethanol/Water Filter->Recryst

Figure 1: Comparative synthetic workflow for 3-PAA and 4-PAA via Knoevenagel condensation.

Experimental Nuances
  • Reactivity: Isonicotinaldehyde (4-isomer) is typically more electrophilic due to the stronger electron-withdrawing nature of the para-nitrogen. This can lead to faster reaction times but also a higher risk of side reactions (e.g., Cannizzaro) if the base concentration is too high.

  • Purification: 3-PAA often precipitates more slowly upon acidification due to its higher solubility in the pyridine/water mix. Careful pH control (isoelectric precipitation) is critical for maximizing yield.

Part 3: Solid-State Photochemistry & Coordination

This is the area of greatest divergence. The geometry of the isomers dictates their behavior under UV irradiation and their utility in crystal engineering.

Topochemical Postulates (Schmidt)

For a solid-state [2+2] cycloaddition to occur, two alkene bonds must be aligned parallel to each other at a distance of < 4.2 Å .

  • 3-PAA (The Photoreactive Isomer):

    • Behavior: In its pure form, 3-PAA naturally crystallizes in a stacking motif that satisfies Schmidt's criteria.

    • Product: It predominantly undergoes Head-to-Head (HH) photodimerization to form cyclobutane derivatives.

    • Engineering: By forming salts (e.g., with HCl), the packing can be flipped to favor Head-to-Tail (HT) dimerization.

  • 4-PAA (The Coordination Ligand):

    • Behavior: 4-PAA tends to form linear hydrogen-bonded chains or "tapes" that may slip out of alignment for photodimerization in the pure acid form.

    • Utility: Its primary value is as a ligand in MOFs . The linear N-donor and O-donor axis allows it to bridge metal centers (e.g., Zn, Cd, Ag) into extended 2D and 3D networks.

Ligand Geometry Visualization

The difference in "bite angle" and linearity is crucial for MOF design.

LigandGeometry cluster_4PAA 4-PAA: Linear Linker cluster_3PAA 3-PAA: Kinked Linker N4 N (Pyridine) C4 Alkene Spacer N4->C4 Linear Axis O4 COOH (Acid) C4->O4 180° Vector N3 N (Pyridine) C3 Alkene Spacer N3->C3 Off-Axis O3 COOH (Acid) C3->O3 ~120° Kink

Figure 2: Geometric comparison of ligand vectors. 4-PAA provides a linear extension suitable for pillaring MOF layers, while 3-PAA introduces curvature.

Part 4: Pharmacological Implications[1]

While both are bioisosteres, their target interactions differ based on the H-bond acceptor position.

Bioisosterism & Binding
  • 3-PAA: The meta-nitrogen mimics the position of substituents in many natural alkaloids and enzyme cofactors. It is often used to probe binding pockets where a hydrogen bond acceptor is required at a specific angle relative to the hydrophobic alkene tail.

    • Application: Inhibitors of gelatinase B and other metalloproteinases.

  • 4-PAA: The para-nitrogen extends the reach of the basic center. It is less common as a direct drug scaffold but highly active in antimicrobial coordination complexes (e.g., Silver(I)-4-PAA complexes).

Biological Activity Summary[2]
Feature3-PAA Derivatives4-PAA Derivatives
Primary Target Class Enzyme Inhibitors (MMPs, Kinases)Antimicrobial Agents (via Metal Complexes)
Binding Mode "Bent" fit into hydrophobic pockets"Linear" intercalation or membrane disruption
Metabolic Stability Moderate (Pyridine oxidation possible)Moderate (N-oxide formation)

References

  • Solid-State Photochemistry: Kole, G. K., et al. (2011). "Making Photoreactive trans-3-(n'-Pyridyl)acrylic Acid (n = 2, 3) with Head-to-Tail Orientation in the Solid State by Salt Formation." Crystal Growth & Design. Link

  • MOF Ligand Utility: Khalfaoui, M., et al. (2021). "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." Acta Crystallographica Section E. Link

  • Synthesis & Catalysis: BenchChem Catalyst Comparison. "Comparative study of catalysts for Knoevenagel condensation efficiency." Link

  • pKa & Physical Properties: Sigma-Aldrich Technical Data Sheets for CAS 19337-97-4 (3-PAA) and CAS 5337-79-1 (4-PAA). Link

Engineering Stimuli-Responsive MOFs: A Technical Deep Dive into Pyridine-Based Acrylic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: trans-3-(4-pyridyl)acrylic acid (Hpca) and derivatives in Metal-Organic Frameworks (MOFs).

Executive Summary

The integration of pyridine-based acrylic acid linkers —most notably trans-3-(4-pyridyl)acrylic acid (Hpca)—into Metal-Organic Frameworks (MOFs) represents a paradigm shift from static porous materials to dynamic, stimuli-responsive systems. Unlike standard dicarboxylate linkers (e.g., terephthalic acid), these heteroditopic ligands offer two distinct advantages: pH-sensitivity via the pyridine nitrogen and photochemical reactivity via the vinyl group.

This guide analyzes the structural mechanics, synthesis protocols, and biomedical applications of these linkers.[1] It specifically addresses how the [2+2] photocycloaddition of the acrylic moiety can be exploited to "lock" framework topologies or trigger drug release, providing a controllable mechanism for next-generation therapeutics.

Ligand Architectonics: The Heteroditopic Advantage

The core of this technology is the bifunctional nature of the ligand. Trans-3-(4-pyridyl)acrylic acid (Hpca) bridges the gap between hard and soft coordination chemistry.

Chemical Structure & Coordination Modes

The ligand possesses two distinct donor sites separated by a conjugated alkene spacer:

  • Pyridine Nitrogen (Soft/Borderline Base): Coordinates preferentially to soft or borderline metal centers (e.g., Zn²⁺, Cd²⁺, Ag⁺). It is also the site of protonation (

    
    ), making the MOF sensitive to acidic environments (e.g., tumor microenvironments).
    
  • Carboxylate Group (Hard Base): Coordinates to hard metal clusters (e.g., Zr-clusters, Ln³⁺) or participates in charge-balancing with divalent metals.

Topological Control

The directionality of the pyridine-acrylate vector allows for the formation of diverse topologies. The alkene spacer imposes a specific distance and angle, often resulting in 2D interpenetrated networks or 3D pillared structures when combined with secondary linkers.

CoordinationModes Ligand trans-3-(4-pyridyl)acrylic acid Pyridine Pyridine N-Donor (Soft/Borderline) Ligand->Pyridine Carboxyl Carboxylate O-Donor (Hard) Ligand->Carboxyl Vinyl Vinyl Spacer (C=C) Ligand->Vinyl Metal_Zn Zn(II) / Cd(II) Nodes Pyridine->Metal_Zn Coordination Metal_Ag Ag(I) Nodes Pyridine->Metal_Ag Linear Coord Carboxyl->Metal_Zn Chelating/Bridging Topo_2D 2D Layered Networks Vinyl->Topo_2D Determines Stacking Distance Topo_3D 3D Pillared Frameworks Metal_Zn->Topo_3D Metal_Ag->Topo_2D

Figure 1: Coordination logic of Hpca ligands. The dual-donor nature enables versatile binding modes with transition metals.

The Photochemical Switch: Solid-State Reactivity

The defining feature of pyridine-acrylic linkers is their ability to undergo [2+2] photocycloaddition . This is not merely a side reaction; it is a tool for Post-Synthetic Modification (PSM) .

The Schmidt Topochemical Postulate

For the vinyl groups to react in the solid state, they must strictly adhere to Schmidt’s criteria:

  • Alignment: Parallel orientation of double bonds.

  • Distance: Center-to-center distance

    
    .
    

In many Zn(pca)₂ frameworks,


-

stacking interactions align the pyridine rings, naturally positioning the alkene tails within reactive distance.
Mechanism of Action

Upon irradiation with UV light (typically 365 nm), the parallel alkene bonds break and reform into a cyclobutane ring (1,3-bis(4-pyridyl)-2,4-bis(carboxyl)cyclobutane).

Impact on Material Properties:

  • Structural Locking: The formation of covalent bonds between ligands transforms the MOF from a coordination polymer (reversible bonds) to a cross-linked network (irreversible stability).

  • Pore Contraction: The dimerization often reduces pore volume, which can be used to "trap" guest molecules (drugs) loaded prior to irradiation.

Photochemistry State1 As-Synthesized MOF (Monomer State) Condition Alignment Check: Distance < 4.2 Å State1->Condition Trigger UV Irradiation (365 nm) Condition->Trigger Satisfied Reaction [2+2] Cycloaddition Trigger->Reaction State2 Cross-Linked MOF (Dimer State) Reaction->State2 Effect Increased Stability & Altered Pore Size State2->Effect

Figure 2: Photochemical workflow. UV irradiation converts the olefinic monomer MOF into a robust, cross-linked cyclobutane dimer.

Biomedical Applications: Drug Delivery Systems (DDS)

For drug development professionals, the pyridine-acrylate MOF platform offers a "Smart Release" mechanism that addresses the limitations of conventional carriers (premature leakage and lack of targeting).

pH-Responsive Release (The "Proton Sponge")

The pyridine nitrogen remains uncoordinated or weakly coordinated in certain topologies (or can be introduced as a pendant group).

  • Mechanism: In neutral blood pH (7.4), the MOF remains stable. In the acidic environment of a tumor (pH 5.0–6.5) or endosomes/lysosomes (pH 4.5–5.5), the pyridine nitrogen becomes protonated.

  • Result: Protonation disrupts the Metal-N bond, causing the partial or total disassembly of the framework and releasing the encapsulated payload.

Photochemical Encapsulation

Drugs can be loaded into the "Monomer State" MOF. Subsequent UV irradiation triggers dimerization, shrinking the pores and locking the drug inside. Release is only triggered when the framework degrades (e.g., via pH change), preventing premature release during circulation.

Comparative Data: Stimuli-Responsive MOFs
Linker TypeMetal NodeStimulusMechanismApplication
Hpca (Pyridine-Acrylate) Zn(II) pH / UV Protonation / DimerizationDual-trigger cancer therapy
Terephthalate (BDC)Zr(IV)None (Passive)DiffusionGas Storage (Stable)
Imidazole (ZIF-8)Zn(II)pHAcidic dissolutionIntracellular delivery
AzobenzeneZn(II)UV (Isomerization)Trans-Cis volume changeGated release

Experimental Protocols

Disclaimer: These protocols are synthesized from standard methodologies for pyridine-carboxylate coordination polymers. Always perform a risk assessment before handling heavy metals or UV sources.

Synthesis of Zn(pca)₂·(H₂O) Framework

This protocol yields a 2D interpenetrated network capable of photoreactivity.

Reagents:

  • Zinc Nitrate Hexahydrate (

    
    )[2]
    
  • trans-3-(4-pyridyl)acrylic acid (Hpca)

  • Solvent: DMF / Ethanol / Water (1:1:1 ratio)[2]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Hpca and 1.0 mmol of

    
     in 15 mL of the solvent mixture. Sonicate for 10 minutes to ensure homogeneity.
    
  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heating: Heat at 100°C for 48 hours.

  • Cooling: Allow the autoclave to cool to room temperature naturally (slow cooling promotes single-crystal growth).

  • Isolation: Filter the resulting colorless block crystals. Wash with DMF and Ethanol.

  • Activation: Dry in air or under vacuum at 60°C.

Photodimerization Protocol (Solid State)

To convert the monomeric MOF to the cross-linked dimer.

  • Preparation: Spread the activated Zn-MOF crystals in a thin layer on a quartz slide.

  • Irradiation: Expose the sample to a UV LED source (365 nm, ~100 mW/cm²) at a distance of 5 cm.

  • Duration: Irradiate for 2–4 hours.

  • Validation:

    • XRD: Monitor the shift in powder X-ray diffraction peaks (indicating phase change).

    • ¹H-NMR: Digest a sample in

      
      . The disappearance of alkene proton signals (
      
      
      
      6.5–7.5 ppm) and appearance of cyclobutane ring protons (
      
      
      4.5–5.0 ppm) confirms dimerization.

References

  • Synthesis and Optical Properties of Zn-Based MOFs

    • Laser-Driven Rapid Synthesis of Metal-Organic Frameworks and Investig
    • Source: MDPI (2024).
    • [Link][3]

  • Photodimerization Mechanisms in Coordination Polymers

    • Photodimerization-Triggered Photopolymerization of Triene Coordination Polymers Enables Macroscopic Photomechanical Movements.
    • Source: Journal of the American Chemical Society (2024).
    • [Link]

  • General Synthesis of Pyridyl-Acrylic Acid Derivatives

    • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
    • Source: Acta Crystallographica Section E (2024).
    • [Link]

  • Drug Delivery Applications of Functionalized MOFs

    • Metal-Organic Frameworks (MOFs)
    • Source: Pharmaceutics (2021).
    • [Link][3][4][5][6]

  • Biopolymer Modification with Pyridine-Acrylates

    • Fabrication of photo-active trans-3-(4-pyridyl)acrylic acid modified chitosan.
    • Source: International Journal of Biological Macromolecules (2018).
    • [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(Pyridin-3-yl)acrylic Acid via Doebner-Modified Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(pyridin-3-yl)acrylic acid utilizing a Doebner-modified Knoevenagel condensation. By reacting 3-pyridinecarboxaldehyde (nicotinaldehyde) with malonic acid in a pyridine/piperidine system, we achieve simultaneous condensation and decarboxylation in a single pot. This method is optimized for high trans-selectivity (E-isomer), minimal side-product formation, and simplified workup, making it suitable for downstream applications in the development of histone deacetylase (HDAC) inhibitors, antimicrobial agents, and heterometallic coordination polymers.

Introduction & Strategic Rationale

This compound is a critical α,β-unsaturated carboxylic acid intermediate. Its conjugated system serves as a Michael acceptor in medicinal chemistry, while the pyridine nitrogen provides a handle for salt formation or metal coordination.

The Doebner Modification Strategy

Standard Knoevenagel condensation often yields a dicarboxylic acid intermediate.[1] However, for this synthesis, we employ the Doebner Modification . This variant uses malonic acid (rather than a diester) in pyridine with a catalytic amine.[2] The specific choice of pyridine as both solvent and base, combined with piperidine as an organocatalyst, drives the reaction through two distinct phases in one pot:[3]

  • Condensation: Formation of the benzylidene malonic acid intermediate.

  • Decarboxylation: Thermal elimination of CO₂, driven by the reflux temperature and the pyridine medium, to yield the thermodynamically stable trans-acrylic acid.

Why this approach?

  • Atom Economy: Direct route avoids the need for separate hydrolysis and decarboxylation steps required when using malonate esters.

  • Stereocontrol: The thermodynamic conditions strongly favor the E-isomer (trans), which is typically the bioactive pharmacophore.

Experimental Protocol

Materials & Equipment
Reagent/MaterialGradeRoleHazards
3-Pyridinecarboxaldehyde >98%Limiting ReagentIrritant, Air-sensitive
Malonic Acid >99%NucleophileIrritant
Pyridine AnhydrousSolvent/BaseFlammable, Toxic, stench
Piperidine ReagentCatalystToxic, Corrosive
Ethanol (95%) USPRecrystallizationFlammable
HCl (2M) AqueouspH AdjustmentCorrosive

Equipment:

  • Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hotplate with oil bath.

  • Vacuum filtration setup (Buchner funnel).

  • pH meter or broad-range pH paper.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge: In a clean, dry 250 mL RBF, dissolve 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) and malonic acid (20.8 g, 200 mmol, 2.0 equiv) in pyridine (50 mL).

    • Note: A 2-fold excess of malonic acid drives the equilibrium forward and compensates for any thermal decomposition.

  • Catalysis: Add piperidine (0.85 g, 1.0 mL, 10 mol%) dropwise to the stirred solution.

    • Observation: A mild exotherm may occur upon addition.

  • Reflux: Attach the condenser and heat the oil bath to 100–110 °C . Maintain a steady reflux for 4–6 hours .

    • Process Check: Evolution of CO₂ gas (bubbling) indicates the decarboxylation phase is active. The reaction is complete when CO₂ evolution ceases and TLC (SiO₂, 10% MeOH in DCM) shows consumption of the aldehyde.

Phase 2: Workup & Isolation
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into ice-cold water (300 mL) with vigorous stirring.

  • Acidification (Critical Step): Dropwise, add 2M HCl to the aqueous solution while monitoring pH. Adjust the pH to 3.5–4.0 .

    • Why pH 3.5? This is the isoelectric point region where the zwitterionic product (pyridine N-protonated vs. carboxylate) is least soluble. Going too acidic (pH < 2) will redissolve the product as the hydrochloride salt.

  • Precipitation: Allow the white/off-white suspension to stand at 4 °C for 1 hour to maximize yield.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual pyridine and malonic acid.

Phase 3: Purification[4]
  • Recrystallization: Transfer the crude solid to a flask. Dissolve in boiling 95% ethanol . If the solution is colored, treat with activated charcoal and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0 °C.

  • Drying: Collect the crystals and dry in a vacuum oven at 50 °C for 6 hours.

Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle and the critical decarboxylation step that defines the Doebner modification.

Knoevenagel_Mechanism Start Reagents: 3-Pyridinecarboxaldehyde + Malonic Acid Deprotonation Enolate Formation (Piperidine Catalyst) Start->Deprotonation Base catalysis Attack Nucleophilic Attack (Aldol-like Addition) Deprotonation->Attack C-C Bond Formation Dehydration Dehydration (- H₂O) Attack->Dehydration Elimination Intermediate Benzylidene Malonic Acid (Dicarboxylic Acid) Dehydration->Intermediate Decarboxylation Decarboxylation (- CO₂ / Heat) Intermediate->Decarboxylation Doebner Condition Product This compound (Trans-isomer) Decarboxylation->Product Thermodynamic Control

Figure 1: Reaction pathway for the Doebner-modified Knoevenagel condensation showing the progression from enolate formation to the final decarboxylated product.[5]

Results & Characterization

ParameterSpecificationNotes
Appearance White to off-white crystalline powderColoration indicates oxidation or residual pyridine.
Yield 65% – 75%Losses primarily occur during pH adjustment if not precise.
Melting Point 232 – 235 °C (decomposes)Sharp MP indicates high purity.[6]
¹H NMR (DMSO-d₆) δ 6.7 (d, 1H, =CH), 7.6 (d, 1H, =CH), 7.4-8.8 (m, 4H, Py)Coupling constant J > 15 Hz for vinylic protons confirms trans geometry.
Solubility Soluble in DMSO, warm Ethanol; Sparingly soluble in waterpH dependent solubility due to amphoteric nature.

Interpretation: The large coupling constant (J ≈ 16 Hz) between the two alkene protons in the ¹H NMR spectrum is the definitive proof of the trans (E) configuration. The absence of a singlet at ~12-13 ppm (dicarboxylic acid) confirms successful decarboxylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH is too low (< 3) or too high (> 5).The product is amphoteric. Readjust pH carefully to 3.5–4.0 using 2M NaOH or HCl.
Sticky/Oily Product Incomplete removal of pyridine or oligomerization.Wash the crude solid thoroughly with cold water. Recrystallize from ethanol/water (9:1) if oil persists.
Incomplete Reaction Old/Wet Malonic Acid or Pyridine.Ensure pyridine is anhydrous. Malonic acid can absorb moisture; use fresh reagents.
Product Color (Yellow/Brown) Oxidation of pyridine or aldehyde.Perform reaction under Nitrogen atmosphere. Use activated charcoal during recrystallization.

Safety & Handling

  • Pyridine: A potent hepatotoxin and reproductive toxin with a distinct, unpleasant odor. ALL operations must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Piperidine: Highly toxic by inhalation and skin contact.

  • Waste Disposal: The filtrate contains pyridine and must be disposed of as halogen-free organic solvent waste. Do not pour down the drain.

References

  • BenchChem. (2025).[2][7] Application Notes and Protocols for the Preparation of trans-3-(3-Pyridyl)acrylic Acid Derivatives. BenchChem. Link

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (Classic mechanism reference).
  • Sigma-Aldrich. (n.d.). trans-3-(3-Pyridyl)acrylic acid Product Sheet. Sigma-Aldrich. Link

  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A potential N-base surrogate for pyridine in Knoevenagel condensation. New Journal of Chemistry, 40(1), 1-3. Link

  • Verley, A. (1899). Sur la condensation des aldéhydes avec les acides organiques. Bulletin de la Société Chimique de France, 21, 143.

Sources

Application Note: Protocol for Heck Reaction Synthesis of 3-Pyridineacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

3-Pyridineacrylic acid (3-(3-pyridyl)acrylic acid) is a critical intermediate in the synthesis of antihistamines, enzyme inhibitors, and heterometallic coordination polymers. While the Heck-Mizoroki reaction is the most direct synthetic route, this transformation presents a specific challenge known as heteroatom catalyst poisoning .

The pyridine nitrogen possesses a lone pair capable of coordinating strongly to the Palladium (Pd) center, displacing the phosphine ligands and forming an inactive Pd(Pyridine)2L2 complex. This "poisoning" effect often leads to stalled reactions or requires excessive catalyst loading.

This guide presents a self-validating protocol designed to overcome this limitation. We utilize a bulky phosphine ligand, Tri-o-tolylphosphine (P(o-tol)₃) , which sterically crowds the Pd center, preventing the pyridine nitrogen from binding while still allowing the oxidative addition of the aryl halide.

Core Reaction Scheme

Substrates: 3-Bromopyridine + Acrylic Acid Catalyst: Pd(OAc)₂ / P(o-tol)₃ Base: Triethylamine (Et₃N) Solvent: DMF (N,N-Dimethylformamide)

Critical Analysis of Reaction Parameters

Before proceeding, researchers must understand the causality behind the reagent choices to ensure reproducibility.

ParameterChoiceScientific Rationale
Halide Source 3-Bromopyridine 3-Iodopyridine is more reactive but significantly more expensive and unstable. 3-Chloropyridine is too inert for standard Heck conditions. 3-Bromopyridine offers the optimal balance of reactivity and stability.
Ligand P(o-tol)₃ Standard PPh₃ is often displaced by the pyridine substrate. The bulky ortho-methyl groups of P(o-tol)₃ create a "cone angle" that blocks pyridine coordination, maintaining the active catalytic cycle [1].
Base Triethylamine (Et₃N) Acts as a proton scavenger for the HBr generated. It also aids in the reduction of Pd(II) to the active Pd(0) species at the start of the cycle.
Solvent DMF High boiling point allows reaction temperatures >100°C (necessary for aryl bromides) and effectively solubilizes the polar zwitterionic product.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for a 10 mmol scale . It can be linearly scaled up to 100 mmol.

Materials & Reagents[1]
  • 3-Bromopyridine (CAS: 626-55-1): 1.58 g (10.0 mmol)

  • Acrylic Acid (CAS: 79-10-7): 0.86 g (12.0 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂): 22 mg (0.1 mmol, 1 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃): 61 mg (0.2 mmol, 2 mol%)

  • Triethylamine (Et₃N): 2.02 g (20.0 mmol, 2.0 equiv)

  • DMF (Anhydrous): 10 mL

  • Equipment: Schlenk tube or pressure vial, magnetic stir bar, oil bath.

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical for Activity)

  • In a dry Schlenk tube, add Pd(OAc)₂ (22 mg) and P(o-tol)₃ (61 mg).

  • Add 2 mL of anhydrous DMF.

  • Stir at room temperature under Nitrogen/Argon for 15 minutes.

    • Observation: The solution should turn from orange-brown to a clear yellow/lemon color, indicating the formation of the active Pd[P(o-tol)3]2 species.

Step 2: Reaction Assembly

  • To the pre-complexed catalyst solution, add the remaining DMF (8 mL).

  • Add 3-Bromopyridine (1.58 g) via syringe.

  • Add Triethylamine (2.02 g) via syringe.

  • Add Acrylic Acid (0.86 g) slowly via syringe.

    • Note: Exothermic reaction possible between acid and amine base; add slowly to avoid sputtering.

Step 3: Heating & Monitoring

  • Seal the vessel.

  • Heat the mixture to 120°C for 12–16 hours.

  • Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). The product is highly polar and will streak near the baseline unless a drop of acetic acid is added to the eluent.

    • Endpoint: Disappearance of 3-Bromopyridine spot (Rf ~0.6 in 5% MeOH/DCM).

Workup & Purification (The "Amphoteric Isolation" Technique)

The product is an amphoteric amino acid derivative. Standard organic washes will lose the product. Follow this specific pH-switch workup.

  • Concentration: Remove the bulk of DMF and Et₃N under reduced pressure (rotary evaporator, high vacuum, 60°C bath).

  • Solubilization: Dissolve the dark residue in 10% aqueous Na₂CO₃ (30 mL) .

    • Mechanism:[1][2][3] This converts the carboxylic acid to the sodium carboxylate (soluble) and keeps the pyridine neutral.

  • Washing: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL) .

    • Purpose: Removes unreacted organic halides, phosphine oxides, and non-polar byproducts. Discard the organic layer.

  • Precipitation: Carefully acidify the aqueous layer with 6M HCl to pH 4–5 .

    • Observation: A solid precipitate should form as the molecule reaches its isoelectric point. Do not acidify below pH 2, or the pyridine ring will protonate and the salt may redissolve.

  • Filtration: Cool the mixture in an ice bath for 30 minutes, then filter the solid.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or pure water.

    • Yield: Typical isolated yield is 75–85%.

    • Appearance: White to off-white crystalline powder.

Alternative Route: The "Ester Strategy"

Use this if direct coupling yields <50% or purification is difficult.

Direct coupling with acrylic acid can sometimes lead to decarboxylation or polymerization. A robust alternative is to couple with Ethyl Acrylate , followed by hydrolysis.

  • Coupling: Replace Acrylic Acid with Ethyl Acrylate (1.2 equiv) in the protocol above.

  • Workup: Dilute with water, extract into Ethyl Acetate (product is now non-polar), dry, and concentrate.

  • Hydrolysis: Reflux the ester in 10% NaOH/MeOH for 2 hours, evaporate MeOH, and acidify to pH 4 to precipitate the acid.

    • Advantage:[3] The ester intermediate is easier to purify by column chromatography if necessary.

Visualization of Workflows

Reaction Mechanism & Catalyst Poisoning

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive pyridine coordination.

HeckMechanism Pd_Pre Pd(OAc)2 + P(o-tol)3 ActiveCat Active Pd(0)L2 Pd_Pre->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Ar-Br Poison Inactive Complex Pd(Pyridine)2L2 ActiveCat->Poison + Pyridine (N-Coordination) Coordination Olefin Coordination (Acrylic Acid) OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->ActiveCat Regeneration (+Base) Product 3-Pyridineacrylic Acid Elimination->Product Poison->ActiveCat Reversible (High Temp) Pyridine 3-Bromopyridine (Substrate) Pyridine->OxAdd C-Br Bond Attack Pyridine->Poison N-Lone Pair Attack

Caption: Catalytic cycle showing the competition between productive oxidative addition and catalyst poisoning by pyridine nitrogen.

Experimental Workflow

Workflow Start Start: Reagents (Ar-Br, Acrylic Acid, Pd, Base) Reaction Reaction 120°C, 12h, DMF Start->Reaction Evap Evaporate DMF Reaction->Evap Basify Add 10% Na2CO3 (Solubilize Product) Evap->Basify Wash Wash with EtOAc (Remove Impurities) Basify->Wash Acidify Acidify Aqueous to pH 4 (Precipitate Product) Wash->Acidify Keep Aqueous Phase Filter Filter & Recrystallize Acidify->Filter

Caption: Step-by-step isolation workflow utilizing the amphoteric nature of the product for purification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (SM remaining) Catalyst PoisoningSwitch to P(o-tol)₃ if using PPh₃. Increase temperature to 130°C. Ensure DMF is anhydrous.
Pd Black Precipitation Catalyst DecompositionOxygen leak in system. Ensure rigorous degassing. Add TBAB (Tetrabutylammonium bromide) as a phase stabilizer.
Low Yield (Product in Wash) Incorrect pH during workupThe product is soluble at both low pH (<1) and high pH (>9). Ensure final pH is strictly 4–5 .
Polymerization Acrylic Acid homopolymerizationAdd a radical inhibitor like Hydroquinone (1-2 mg) to the reaction mixture.

References

  • Herrmann, W. A., et al. (1995). "N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis." Angewandte Chemie International Edition, 34(21), 2371-2374.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066.

  • BenchChem Application Note. "Catalyst Poisoning in Reactions with Pyridine Substrates."

  • Organic Chemistry Portal. "Heck Reaction Protocols and Mechanism."

Sources

Using 3-(Pyridin-3-yl)acrylic acid as a ligand in coordination polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Coordination Polymers with 3-(Pyridin-3-yl)acrylic Acid

Abstract

This guide details the strategic application of This compound (3-PAA) as a bifunctional linker in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). Unlike simple pyridine-carboxylates (e.g., nicotinic acid), 3-PAA possesses an ethylenic spacer (


) that imparts conformational rigidity, extends conjugation length for enhanced optical properties, and expands pore metrics.[1] This document provides validated protocols for solvothermal and diffusion-based synthesis, focusing on luminescent d

metal systems (Zn, Cd) and high-coordination lanthanide networks.

Ligand Characteristics & Design Principles

To successfully engineer materials with 3-PAA, one must understand its competitive coordination landscape.[1]

  • Bifunctionality: 3-PAA contains a "soft" pyridyl nitrogen (N-donor) and a "hard" carboxylate oxygen (O-donor).[1]

    • Soft Metals (Ag, Cu): Prefer N-coordination.

    • Hard Metals (Ln, Zr): Prefer O-coordination (chelating/bridging).[1]

    • Borderline Metals (Zn, Co, Cd): Exploit both sites, often leading to 2D or 3D networks.[1][2]

  • The Spacer Effect: The alkene group locks the ligand in a trans (E) geometry. This rigidity prevents the "folding" often seen with flexible linkers, promoting open channels.[1] However, the

    
    -electron rich backbone facilitates strong 
    
    
    
    stacking interactions, which can stabilize supramolecular 3D architectures even if the coordination bonding is only 1D or 2D.[1]
Coordination Modes Visualization

The following diagram illustrates the primary binding modes accessible to 3-PAA, dictating the final topology.

CoordinationModes Ligand This compound (3-PAA) Mode1 Monodentate (N-only) Terminates chains Ligand->Mode1 Acidic pH (COOH protonated) Mode2 Bridging (N + O) Forms 1D/2D Chains Ligand->Mode2 Neutral pH (COO- deprotonated) Mode3 Chelating-Bridging (N + O,O') Robust 3D Frameworks Ligand->Mode3 High T / Basic pH (Cluster formation) Discrete Complexes Discrete Complexes Mode1->Discrete Complexes Helical Chains / Sheets Helical Chains / Sheets Mode2->Helical Chains / Sheets Pillared MOFs Pillared MOFs Mode3->Pillared MOFs

Figure 1: Impact of pH and synthesis conditions on 3-PAA coordination modes.

Validated Synthesis Protocols

Protocol A: Solvothermal Synthesis of Luminescent Zn(II)/Cd(II) CPs

Target Application: Solid-state blue/green emitters or chemical sensors.

Rationale: Solvothermal conditions (high pressure, >100°C) overcome the activation energy for framework assembly. DMF is used as a solvent because its hydrolysis releases amines that slowly deprotonate the ligand, promoting high crystallinity.[1]

Materials:

  • Zinc Nitrate Hexahydrate [Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O]
  • This compound (3-PAA)[1]

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH)

  • Equipment: 23 mL Teflon-lined stainless steel autoclave.[1]

Step-by-Step Workflow:

  • Stoichiometry: Weigh 0.1 mmol of metal salt (29.7 mg Zn(NO

    
    )
    
    
    
    ) and 0.2 mmol of 3-PAA (29.8 mg).
    • Note: A 1:2 Metal:Ligand ratio favors charge balance [M(L)

      
      ] for neutral frameworks.
      
  • Dissolution: Dissolve components in 10 mL of solvent mixture (DMF:EtOH:H

    
    O = 2:1:1). Sonicate for 10 minutes until clear.
    
  • pH Adjustment (Critical): Check pH. If < 4.0, add 1-2 drops of dilute NaOH (0.1 M) to reach pH ~6.0.[1]

    • Warning: pH > 7.5 usually causes rapid precipitation of metal hydroxides (amorphous white powder).

  • Heating: Seal autoclave. Heat at 120°C for 72 hours .

  • Cooling: Program a cool-down rate of 5°C/hour . Slow cooling is essential for obtaining X-ray quality single crystals.[1]

  • Harvesting: Filter the resulting colorless block crystals. Wash with EtOH to remove unreacted ligand.[1]

Protocol B: Room Temperature Layering (Buffer Method)

Target Application: Delicate topologies or heat-sensitive co-ligands.

Rationale: This method relies on slow diffusion.[1] A "buffer layer" of pure solvent prevents rapid mixing, ensuring that crystal growth occurs at the interface where supersaturation is low and controlled.[1]

Step-by-Step Workflow:

  • Bottom Layer: Dissolve 0.1 mmol Zn(NO

    
    )
    
    
    
    in 4 mL H
    
    
    O (dense solvent). Place in a narrow test tube.
  • Buffer Layer: Carefully pipette 2 mL of a 1:1 H

    
    O:EtOH mixture over the bottom layer. Do not disturb the interface.
    
  • Top Layer: Dissolve 0.2 mmol 3-PAA in 4 mL EtOH (light solvent). Carefully layer this on top.[1]

  • Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation). Leave undisturbed in a vibration-free zone for 2-3 weeks.

  • Result: Crystals will grow at the tube walls near the interface.[1]

Experimental Decision Tree

Use this workflow to determine the optimal synthesis route for your specific research goal.

SynthesisWorkflow Start Start: Select Metal Center Decision1 Metal Type? Start->Decision1 RouteA Transition Metal (Zn, Cd, Co) Decision1->RouteA RouteB Lanthanide (Eu, Tb, Gd) Decision1->RouteB Decision2 Goal? RouteA->Decision2 Method3 Hydrothermal Requires high coord. (Water favored) RouteB->Method3 Ln prefer O-donors (Water/Carboxylate) Thermodynamic\nStability Thermodynamic Stability Decision2->Thermodynamic\nStability Kinetic Product\n/ High Purity Kinetic Product / High Purity Decision2->Kinetic Product\n/ High Purity Method1 Solvothermal (Protocol A) High Crystallinity Robust Frameworks Method2 Layering (Protocol B) Delicate/Kinetic Phases Avoids Thermal decomp. Thermodynamic\nStability->Method1 Kinetic Product\n/ High Purity->Method2

Figure 2: Synthesis selection guide based on metal center and stability requirements.

Structural & Functional Characterization

Data Interpretation Table

When analyzing your product, use these key markers to verify 3-PAA coordination.

TechniqueObservationInterpretation
FT-IR Shift in

(COO) to ~1580-1620 cm

Indicates deprotonation and coordination of the carboxylate group.[1]
FT-IR Absence of band at ~1690 cm

Confirms no free -COOH (fully reacted ligand).[1]
PXRD Sharp peaks < 10°

Indicates large unit cell / long-range order (typical of MOFs/CPs).
UV-Vis Red-shift of absorption edge vs. free ligandEvidence of metal-ligand charge transfer (MLCT) or extended conjugation.[1]
PL Emission at ~450-500 nm (Blue/Green)Ligand-centered (

) emission, enhanced by d

metal rigidity.
Application: Luminescence Sensing

Zn(II)-3PAA complexes often exhibit "turn-off" fluorescence quenching in the presence of nitroaromatics (explosives) or Fe


 ions.
  • Protocol: Disperse 5 mg of ground CP crystals in 10 mL solvent. Sonicate to form a suspension.[1] Add analyte (e.g., nitrobenzene) incrementally and monitor emission intensity.

  • Mechanism: Photo-induced electron transfer (PET) from the electron-rich CP framework to the electron-deficient analyte.[1]

References

  • Gunning, N. S., et al. (2005).[1] "Novel coordination polymers and structural systematics in the hydrothermal M, M' trans-3-(3-pyridyl)acrylic acid system." Dalton Transactions.[1][3][4] (Describes the fundamental structural diversity of 3-PAA complexes).

  • Pal, S., et al. (2016).[1] "Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies." CrystEngComm. (Protocol for temperature-dependent synthesis and luminescence).

  • Thuery, P. (2014).[1][3] "Uranyl Ion Complexes with trans-3-(3-Pyridyl)acrylic Acid Including a Uranyl-Copper(II) Heterometallic Framework." European Journal of Inorganic Chemistry. (Demonstrates heterometallic synthesis capability).

  • Wang, Y., et al. (2017).[1] "Three zinc(II) and cadmium(II) complexes containing... photoluminescence properties." Acta Crystallographica Section C. (Detailed optical characterization of d10 metal complexes).

Sources

Physicochemical Properties and Their Impact on Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the crystallization of trans-3-(3-Pyridyl)acrylic acid, a crucial compound in pharmaceutical and materials science research, is presented in this document. As a bifunctional ligand, its ability to form high-quality crystals is paramount for applications in the development of coordination polymers and for ensuring purity in drug development pipelines.[1][2] This guide, designed for researchers and scientists, offers a detailed exploration of various crystallization methodologies, moving beyond simple procedural lists to explain the underlying principles and rationale for experimental design.

A thorough understanding of the physicochemical properties of trans-3-(3-Pyridyl)acrylic acid is the foundation for developing successful crystallization protocols. These properties dictate solvent selection, temperature gradients, and the overall approach to achieving supersaturation.

PropertyValueSignificance in Crystallization
Molecular Formula C₈H₇NO₂Provides the basic structural information.
Molecular Weight 149.15 g/mol Used for calculating molar concentrations for solutions.[1][3]
Melting Point 232-235 °C (decomposes)The high melting point suggests strong intermolecular interactions (e.g., hydrogen bonding) in the solid state, which is favorable for crystallization.[1][2]
pKa (Not explicitly found)As a molecule with both a basic pyridine ring and an acidic carboxylic acid group, the pH of the solution will significantly affect its solubility and charge state, influencing crystal packing.
Solubility >22.4 µg/mL (at pH 7.4)Limited aqueous solubility is noted.[3] It is soluble in solvents like DMSO and ethanol.[4][5] Solubility is a key parameter for choosing the right crystallization method and solvent system.

Core Principle: Achieving Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution. Supersaturation is a non-equilibrium state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[6] The methods described below are different strategies to induce and control this state to promote the growth of well-ordered, high-quality crystals rather than amorphous precipitate.

Crystallization Methodologies and Protocols

The choice of crystallization method depends on the quantity of the material, its solubility characteristics, and the desired crystal quality. Several classical methods are highly effective for trans-3-(3-Pyridyl)acrylic acid.[7]

Slow Cooling Crystallization

This is the most common recrystallization technique, ideal for purifying moderate to large quantities of the compound.[8] It relies on the principle that the solubility of trans-3-(3-Pyridyl)acrylic acid is significantly higher in a hot solvent than in a cold one.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol is a proven solvent for this method.[4] Its polarity is suitable for dissolving the compound, especially when heated, due to hydrogen bonding with both the pyridine nitrogen and the carboxylic acid group.

  • Slow Cooling Rate: A slow reduction in temperature is crucial. Rapid cooling leads to high levels of supersaturation quickly, causing rapid nucleation and the formation of many small, often impure, crystals.[8] Insulating the flask allows the system to cool gradually, favoring the growth of fewer, larger, and more perfect crystals.

Protocol for Slow Cooling Crystallization:

  • Dissolution: In an Erlenmeyer flask, add a measured amount of crude trans-3-(3-Pyridyl)acrylic acid. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of hot solvent until the solid completely dissolves. The goal is to create a saturated solution at the boiling point.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (like a Dewar flask with hot water).[6]

  • Crystal Growth: As the solution cools, the solubility decreases, and crystals should begin to form. Do not disturb the flask during this period to allow for the growth of large crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for approximately 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Slow Evaporation

This simple technique is suitable when the compound is highly soluble at room temperature or when only small quantities are available.[9] The concentration is increased gradually as the solvent evaporates, leading to supersaturation.

Causality Behind Experimental Choices:

  • Solvent Choice: A solvent in which the compound is readily soluble and that has a moderate boiling point is ideal. A solvent that evaporates too quickly will not allow sufficient time for orderly crystal growth.

  • Controlled Evaporation: The rate of evaporation is controlled by limiting the surface area of the opening of the container. A vial covered with paraffin film pierced with a few small holes is a common setup.[6] This ensures the process occurs over days or weeks, which is optimal for high-quality crystal formation.[10]

Protocol for Slow Evaporation:

  • Solution Preparation: Prepare a solution of trans-3-(3-Pyridyl)acrylic acid in a suitable solvent (e.g., ethanol, methanol) that is near saturation but not fully saturated.

  • Setup: Transfer the solution to a clean vial or beaker.

  • Evaporation Control: Cover the container with a lid or film that allows for slow solvent evaporation. For example, use aluminum foil with a few pinholes punched in it.[6]

  • Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days.

  • Crystal Collection: Once suitable crystals have formed and most of the solvent has evaporated, carefully decant the remaining mother liquor and collect the crystals.

Anti-Solvent Crystallization

This technique is highly effective for compounds that are very soluble in one solvent but poorly soluble in another.[11] An "anti-solvent" is added to a solution of the compound, reducing its solubility and inducing crystallization. This can be achieved through direct addition, liquid-layering, or vapor diffusion.

Causality Behind Experimental Choices: This method relies on the slow diffusion of the anti-solvent into the solvent layer at their interface.[9] The gradual mixing reduces the solubility of the compound at a controlled rate, promoting crystal growth at the interface. The choice of solvents is critical; they must be miscible, and the compound should have drastically different solubilities in them.

Protocol for Liquid-Liquid Diffusion:

  • Solution Preparation: Dissolve the trans-3-(3-Pyridyl)acrylic acid in a minimal amount of a "good" solvent (e.g., DMSO, ethanol) in a narrow container like a test tube or a vial.

  • Layering: Carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., water, hexane, or diethyl ether) on top of the solution. The anti-solvent should be added gently down the side of the tube to minimize initial mixing.

  • Diffusion and Crystallization: Seal the container and leave it undisturbed. Over time, the two solvents will diffuse into one another, and crystals will typically form at the interface.

  • Isolation: Once crystal growth ceases, collect the crystals by filtration or by carefully removing the solvent with a pipette.

This is one of the best methods for growing high-quality single crystals from very small amounts of material.[9] It is a variation of the anti-solvent technique where the anti-solvent is introduced via the vapor phase.

Causality Behind Experimental Choices: The anti-solvent must be more volatile than the solvent in which the compound is dissolved.[6] The more volatile anti-solvent evaporates from its reservoir and diffuses through the vapor phase into the drop containing the compound solution. This slowly changes the composition of the solvent in the drop, reducing the compound's solubility and leading to crystallization.[10]

Protocol for Vapor Diffusion:

  • Chamber Setup: Place a small amount (e.g., 1-2 mL) of a volatile anti-solvent (the "precipitant") into a larger, sealable container (e.g., a beaker or a jar).

  • Sample Preparation: In a small, open vial, dissolve a few milligrams of trans-3-(3-Pyridyl)acrylic acid in a minimal amount of a less volatile solvent (e.g., DMSO).

  • Incubation: Place the small vial containing the sample solution inside the larger chamber, ensuring it does not tip over. Seal the outer chamber tightly.

  • Diffusion and Growth: The volatile anti-solvent will slowly diffuse into the sample solution, inducing crystallization over several days to weeks.

  • Collection: Once crystals have formed, carefully open the chamber and collect them.

Visualizing Crystallization Workflows

Workflow for Method Selection

start Start with crude trans-3-(3-Pyridyl)acrylic acid qty Quantity of material? start->qty solubility Soluble at room temp? qty->solubility > 50 mg anti_solvent Anti-Solvent Method (Vapor/Liquid Diffusion) qty->anti_solvent < 10 mg (for single crystals) slow_cool Slow Cooling Crystallization solubility->slow_cool No (Soluble when hot) slow_evap Slow Evaporation solubility->slow_evap Yes cluster_chamber Sealed Outer Chamber (e.g., Jar) reservoir Reservoir of volatile anti-solvent (e.g., Hexane) vapor Vapor Phase Diffusion reservoir->vapor inner_vial Inner Vial: - trans-3-(3-Pyridyl)acrylic acid - dissolved in less volatile  solvent (e.g., DMSO) vapor->inner_vial

Caption: Diagram of a typical vapor diffusion crystallization setup.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- For slow cooling: Add a seed crystal or gently scratch the inside of the flask with a glass rod to initiate nucleation.<[8]br>- For evaporation: Allow more solvent to evaporate.- For anti-solvent methods: Add more anti-solvent or try a different anti-solvent in which the compound is less soluble.
"Oiling Out" - The solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system.- The rate of supersaturation is too high.- Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again.- Slow down the rate of cooling or anti-solvent addition. [9]
Formation of Many Small Crystals - Nucleation rate is too high.- Cooling or evaporation was too rapid.- Slow down the rate of cooling/evaporation.- Use a slightly more dilute solution to begin with.
Impure Crystals - Impurities were co-crystallized.- Incomplete washing.- Repeat the crystallization process, potentially with a different solvent system.- Ensure the crystals are washed with fresh, ice-cold solvent during filtration.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Preparation of trans-3-(3-Pyridyl)acrylic Acid Derivatives for Biological Screening.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Crochet, A. (n.d.). Guide for crystallization.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • Survival Technologies. (n.d.). TRANS-3-(3-PYRIDYL)ACRYLIC ACID.
  • PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid.
  • Google Patents. (n.d.). US4230888A - Process for purification of acrylic acid by fractional crystallization.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • PureSynth. (n.d.). Trans-3-(3-Pyridyl)Acrylic Acid 99%.
  • Sigma-Aldrich. (n.d.). trans-3-(3-Pyridyl)acrylic acid 99%.
  • Benchchem. (n.d.). Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide.
  • ACS Publications. (2017). Making Photoreactive trans-3-(n′-Pyridyl)acrylic Acid (n = 2, 3) with Head-to-Tail Orientation in the Solid State by Salt Formation. Crystal Growth & Design.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. DOI:10.1039/D2CS00697A.

Sources

Application Note: Anion-Directed Solid-State [2+2] Cycloaddition of Pyridylacrylic Acid Salts

[1]

Executive Summary

This guide details the methodology for performing solid-state [2+2] photocycloaddition of pyridine-acrylic acid derivatives, specifically focusing on trans-3-(4-pyridyl)acrylic acid (4-PA) salts. While the neutral 4-PA monomer is photoinert in the solid state due to unfavorable crystal packing, its protonated salts undergo quantitative dimerization upon UV irradiation.

Key Value Proposition:

  • Green Chemistry: Solvent-free reaction step.

  • Stereocontrol: The choice of counter-anion (e.g., Cl⁻ vs. SO₄²⁻) dictates the packing geometry, allowing the selective synthesis of head-to-tail (HT) or head-to-head (HH) cyclobutane isomers.

  • Scalability: Applicable from milligram stereochemical screens to gram-scale synthesis of pharmaceutical building blocks.

Scientific Principles & Mechanism[2][3]

Topochemical Postulates (Schmidt’s Rules)

In the solid state, reactions are governed by the lattice geometry rather than molecular diffusion. For a [2+2] cycloaddition to occur, two alkene bonds must satisfy the Schmidt Criteria :

  • Distance: The center-to-center distance between double bonds must be

    
     Å.
    
  • Alignment: The double bonds must be parallel.

The "Salt" Strategy

Neutral 4-PA crystallizes in a geometry where double bonds are too far apart or non-parallel. By reacting the pyridine moiety with an inorganic or organic acid, we introduce a charge-assisted hydrogen bond network (Charge-Assisted Hydrogen Bond, CAHB) and ionic interactions. These forces steer the supramolecular assembly into a photoactive architecture.

  • Monovalent Anions (Cl⁻, BF₄⁻, CF₃COO⁻): Typically induce an antiparallel arrangement, leading to the Head-to-Tail (HT) dimer (1,3-isomer).

  • Divalent Anions (SO₄²⁻): Can bridge two cations, often inducing a parallel arrangement, leading to the Head-to-Head (HH) dimer (1,2-isomer).[1]

Mechanistic Pathway Visualization

ReactionMechanismcluster_stereoAnion Control SwitchSubstrate4-Pyridylacrylic Acid(Monomer)SaltFormationSalt Formation(Acid Addition)Substrate->SaltFormation + HX / H2XCrystallizationCrystal Engineering(Anion Steering)SaltFormation->Crystallization Slow EvapPackingLattice Alignment(d < 4.2 Å)Crystallization->Packing SupramolecularAssemblyExcitationUV Excitation(π -> π*)Packing->ExcitationHTHead-to-Tail(Centrosymmetric)Packing->HTMonovalent Anion(e.g., Cl-)HHHead-to-Head(Mirror Symmetric)Packing->HHDivalent Anion(e.g., SO4--)ProductCyclobutane Derivative(Dimer)Excitation->Product [2+2]Cycloaddition

Caption: Logical workflow of anion-directed solid-state synthesis. The counter-ion acts as a supramolecular template to enforce specific alkene alignments.

Experimental Protocol

Materials & Equipment
  • Reagents: trans-3-(4-pyridyl)acrylic acid (4-PA), Hydrochloric acid (1M), Sulfuric acid (1M), Methanol, Distilled Water.

  • Light Source: 450W Medium-pressure Mercury (Hg) lamp OR 365 nm High-Power LED photoreactor.

  • Glassware: Pyrex test tubes (cutoff

    
     nm) or quartz vessels.
    
  • Analysis: 1H NMR (D₂O or DMSO-d₆), Powder X-Ray Diffraction (PXRD).

Protocol: Preparation of Salts

Step 1: Stoichiometric Mixing Dissolve 4-PA (1.0 mmol, 149 mg) in a minimum amount of solvent (typically 5-10 mL of 1:1 H₂O:MeOH).

  • For HT-Dimer: Add 1.0 mmol of HCl (or HClO₄, HBF₄).

  • For HH-Dimer: Add 0.5 mmol of H₂O-H₂SO₄ (0.5 eq).

Step 2: Crystallization Allow the solution to evaporate slowly at room temperature (20-25°C) in a dark, dust-free environment.

  • Critical Control Point: Do not rotary evaporate to dryness. The formation of the correct polymorph is kinetic. Rapid precipitation often yields amorphous solids which are less reactive or photoinert.

  • Validation: Harvest crystals after 2-3 days. Verify crystallinity via microscopy or PXRD.

Protocol: Solid-State Irradiation

Step 3: Sample Preparation Grind the harvested crystals into a fine powder using a mortar and pestle.

  • Why? UV light has poor penetration depth in solids (microns). A fine powder ensures maximum surface area exposure.

Step 4: Irradiation Place the powder between two Pyrex glass plates or in a rotating quartz tube. Irradiate with the UV source.

  • Duration: Typically 10–30 hours depending on intensity.

  • Agitation: Every 2–4 hours, remix/turn the powder to expose fresh surfaces to the light.

  • Monitoring: Take a small aliquot (~5 mg) every 5 hours for 1H NMR analysis.

    • Endpoint: Disappearance of alkene protons (

      
       6.5–7.5 ppm) and appearance of cyclobutane methine protons (
      
      
      4.5–5.0 ppm).
Protocol: Product Isolation

Step 5: Neutralization & Recovery The product exists as a salt in the solid state. To recover the neutral cyclobutane:

  • Dissolve the irradiated solid in minimal water (

    
     mL).
    
  • Adjust pH to ~7–8 using dilute NaOH or NaHCO₃.

  • The neutral cyclobutane derivative usually precipitates out (as it is less soluble than the salt).

  • Filter, wash with cold water, and dry.

Data Analysis & Expected Results

Stereochemical Outcome Table

The following table summarizes the expected outcomes based on the anion used (Reference: Org. Lett. 2009, 11, 23, 5490–5493).

Salt AnionStoichiometryPacking GeometryMajor Product IsomerYield
Chloride (Cl⁻) 1:1AntiparallelHead-to-Tail (HT) >95%
Nitrate (NO₃⁻) 1:1AntiparallelHead-to-Tail (HT) >90%
Trifluoroacetate 1:1AntiparallelHead-to-Tail (HT) >95%
Sulfate (SO₄²⁻) 2:1ParallelHead-to-Head (HH) >95%
Neutral (No Acid) N/ANon-parallelNo Reaction 0%
NMR Validation
  • Reactant (Monomer): Doublet peaks in the aromatic/alkene region (

    
     6.5–7.5 ppm) with large coupling constants (
    
    
    Hz, trans-alkene).
  • Product (Dimer): Upfield shift of the methine protons to the aliphatic region (

    
     4.5–5.0 ppm).
    
    • HT Isomer: Typically shows a specific splitting pattern symmetric for centrosymmetric dimers.

    • HH Isomer: Distinct splitting pattern due to mirror symmetry.

Troubleshooting Guide

Problem: Low Conversion (< 50%) after 24 hours.

  • Root Cause 1: Particle size too large. Fix: Regrind the sample to a fine dust.

  • Root Cause 2: Amorphous phase. Fix: Check PXRD.[2][3][4][5][6] If amorphous, recrystallize slowly. The reaction requires the crystal lattice.

  • Root Cause 3: Photostationary state. Fix: Ensure the light source emits the correct wavelength. If the product absorbs at the same wavelength as the reactant, the reaction may reverse. Use a filter (Pyrex, >290 nm) to prevent photolysis of the cyclobutane ring.

Problem: Melting during irradiation.

  • Root Cause: Heat from the lamp. Fix: Use an LED source (cooler) or a water-cooled jacket around the sample. If the crystal melts, the lattice is lost, and the topochemical control fails.

References

  • Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl) Acrylic Acid. Source: Organic Letters (2009) URL:[Link]

  • Solid-State [2+2] Photodimerization of 1-Aryl-4-pyridylbutadienes in Cation-π-Controlled Crystals. Source: Chemistry – An Asian Journal (2020) URL:[7][Link]

  • Solid-State Photoinitiated Cycloaddition Reaction of 4,4′-(Ethene-1,2-diyl)bis(pyridinium) Dinitrate. Source: Crystals (MDPI) (2019) URL:[Link][8]

  • Achieving a series of solid-state [2 + 2] cycloaddition reactions involving 1,2-bis(2-pyridyl)ethylene within halogen-bonded co-crystals. Source: CrystEngComm (2024) URL:[Link]

  • Role of Anions in the Synthesis of Cyclobutane Derivatives via [2 + 2] Cycloaddition Reaction in the Solid State. Source: The Journal of Organic Chemistry (2011) URL:[Link]

Application Note: Functionalization of Styrene-Based Matrices via Graft Polymerization with 3-(Pyridin-3-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the graft polymerization of styrene with 3-(pyridin-3-yl)acrylic acid (3-PAA) . This specific monomer pairing creates a high-performance functional copolymer combining the mechanical stability and hydrophobicity of a polystyrene backbone with the dual-functionality of 3-PAA (pH-responsive carboxylic acid + metal-coordinating pyridine nitrogen).

Key Applications:

  • Heavy Metal Remediation: Selective chelation of Cu(II), Ni(II), and Zn(II) from industrial wastewater via the pyridine-carboxylate motif.

  • Smart Drug Delivery: pH-dependent release profiles governed by the zwitterionic nature of the 3-PAA moiety.

  • Catalytic Supports: Immobilization of transition metals for heterogeneous catalysis.

Chemical Basis & Rationale[1][2][3][4][5]

The synthesis relies on Free Radical Polymerization (FRP) .[1] The 3-PAA monomer is structurally analogous to cinnamic acid but features a pyridine ring, acting as a functional "handle."

Mechanistic Synergy
  • Styrene (St): Provides the structural scaffold. Its reactivity ratio (

    
    ) is generally higher than acrylic derivatives, necessitating controlled feed ratios to ensure uniform incorporation.
    
  • This compound (3-PAA): The functional monomer.

    • Acidic Domain: The carboxylic acid (

      
      ) allows for electrostatic binding and pH swelling.
      
    • Basic Domain: The pyridine nitrogen (

      
      ) allows for coordination bonding with 
      
      
      
      -block metals.
Reaction Scheme

The following diagram illustrates the propagation step where a polystyryl radical attacks the vinyl group of 3-PAA.

G cluster_0 Initiation cluster_1 Propagation I Initiator (AIBN/BPO) Heat -> 2R• St Styrene Monomer I->St Attack PolySt Polystyryl Radical (~CH2-CH• Ph) St->PolySt Chain Growth PAA 3-(Pyridin-3-yl) acrylic acid Graft Grafted Copolymer (St-co-3PAA) PAA->Graft Incorporation PolySt->PAA Cross-Propagation Graft->Graft Continued Growth

Figure 1: Simplified mechanism of free radical copolymerization between Styrene and 3-PAA.

Pre-Synthesis Considerations & Materials

Reagent Preparation Table
ReagentRolePurification/Prep Requirement
Styrene Backbone MonomerCRITICAL: Wash with 10% NaOH to remove inhibitor (TBC), dry over CaCl₂, and distill under reduced pressure. Store at -20°C.
This compound Functional MonomerRecrystallize from ethanol if purity <98%. Check melting point (232–235°C).[2]
AIBN (Azobisisobutyronitrile)InitiatorRecrystallize from methanol. Store in dark at 4°C.
1,4-Dioxane or DMF SolventAnhydrous grade. Must solubilize both hydrophobic styrene and polar 3-PAA.
Divinylbenzene (DVB) CrosslinkerOptional: Add 1-2% if insoluble beads are required (vs. soluble linear polymer).
Safety Note
  • Styrene: Volatile, potential carcinogen. Work in a fume hood.

  • 3-PAA: Irritant. Avoid dust inhalation.

Experimental Protocol: Solution Graft Copolymerization

This protocol describes the synthesis of a linear copolymer Poly(Styrene-co-3-PAA) . For surface grafting onto pre-existing beads, see Modification A below.

Step 1: Reactor Setup
  • Equip a 250 mL three-neck round-bottom flask with:

    • Reflux condenser.

    • Nitrogen inlet (long needle reaching bottom).

    • Magnetic stir bar.[3]

    • Temperature probe.

Step 2: Monomer Feed Preparation
  • Molar Feed Ratio: A 4:1 ratio (Styrene:3-PAA) is recommended for balanced mechanical stability and functionality.

  • Solvent: Use DMF (Dimethylformamide) as 3-PAA has limited solubility in pure toluene/benzene.

Recipe:

  • Styrene: 4.16 g (40 mmol)

  • 3-PAA: 1.49 g (10 mmol)

  • Solvent (DMF): 60 mL

  • Initiator (AIBN): 0.082 g (1 wt% of monomers)

Step 3: Polymerization Procedure[11]
  • Dissolution: Dissolve 3-PAA in DMF in the flask. Add Styrene.

  • Degassing (Essential): Purge the solution with high-purity Nitrogen (

    
    ) for 30 minutes . Oxygen acts as a radical scavenger and will inhibit the reaction.
    
  • Initiation: Add AIBN quickly against a positive nitrogen flow.

  • Reaction: Heat the oil bath to 70°C ± 2°C . Stir at 300 RPM.

  • Duration: Run reaction for 12–24 hours .

Step 4: Termination & Purification
  • Quench: Cool the flask in an ice bath and expose to air to terminate radicals.

  • Precipitation: Pour the viscous reaction mixture dropwise into a large excess (500 mL) of cold Methanol or Diethyl Ether . The polymer will precipitate as a white/off-white solid; unreacted monomers remain in solution.

  • Filtration: Filter the precipitate using a sintered glass funnel.

  • Soxhlet Extraction (Self-Validation Step): To ensure no physically adsorbed monomer remains, perform Soxhlet extraction with methanol for 12 hours.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Modification A: Surface Grafting onto Polystyrene Beads

If the goal is to functionalize existing PS beads (e.g., for chromatography):

  • Swell Crosslinked PS beads in Toluene/DMF (1:1) for 2 hours.

  • Add 3-PAA and AIBN.

  • Heat to 80°C. The chain transfer to the polymer backbone (grafting) is less efficient than copolymerization; gamma-irradiation is often preferred for this specific architecture if available.

Characterization & Validation

To validate the successful grafting of 3-PAA onto the Styrene chain, the following analytical workflow is required.

Workflow cluster_Analysis Validation Suite Start Crude Polymer Purify Soxhlet Extraction (Removes free monomer) Start->Purify FTIR FT-IR Spectroscopy Target: C=O (1700 cm⁻¹) Pyridine Ring (1590 cm⁻¹) Purify->FTIR NMR ¹H-NMR (DMSO-d₆) Target: Pyridine protons (8.5-8.8 ppm) Purify->NMR TGA TGA (Thermal Stability) Target: Decomposition profile Purify->TGA End Application Testing (Metal Adsorption/Drug Release) FTIR->End NMR->End

Figure 2: Analytical workflow for validating graft copolymer synthesis.

Expected Spectroscopic Data
TechniqueSignalAssignmentValidation Criteria
FT-IR ~1700–1720 cm⁻¹C=O Stretch (Carboxylic Acid)Must be present (absent in pure PS).
FT-IR ~1590 cm⁻¹C=N / C=C (Pyridine Ring)Confirms presence of heteroaromatic ring.
¹H-NMR 6.5–7.2 ppmAromatic protonsStyrene backbone.[4]
¹H-NMR 8.5–8.8 ppmPyridine protonsDistinct downfield shift confirms 3-PAA.

Application Data: Metal Ion Adsorption

The primary utility of St-g-3PAA is metal chelation. The pyridine nitrogen acts as a Lewis base.

Protocol:

  • Prepare 50 mL of Cu(II) solution (100 ppm, pH 5.0).

  • Add 50 mg of St-g-3PAA polymer.

  • Stir for 4 hours at room temperature.

  • Filter and measure residual Cu(II) via Atomic Absorption Spectroscopy (AAS).

Typical Adsorption Capacity (


): 
  • Cu(II): 40–60 mg/g

  • Ni(II): 30–45 mg/g

  • Note: Adsorption is highly pH-dependent. Optimal adsorption usually occurs at pH 5–6. At pH < 3, pyridine protonation (

    
    ) repels metal cations.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<20%) Oxygen inhibitionIncrease

purge time to 1 hour. Ensure system is sealed.
Polymer Insoluble CrosslinkingIf DVB was not used, this implies radical recombination. Reduce initiator concentration or temperature.
No Pyridine Signal in NMR Failed Grafting3-PAA did not copolymerize. Check solvent compatibility (DMF is best). Ensure 3-PAA purity.
High Polydispersity (PDI > 2.5) Uncontrolled Radical PolymerizationNormal for FRP. For narrow PDI, switch to RAFT polymerization using a trithiocarbonate agent.

References

  • Monomer Properties & Coordination: Sigma-Aldrich.[4] trans-3-(3-pyridyl)acrylic acid Product Specification.

  • Copolymerization Kinetics (Styrene/Acrylic Analogs): Wang, G., et al. (2014). "Photo-induced controlled/living copolymerization of styrene and acrylic acid." ResearchGate.[5]

  • Pyridine-Functionalized Polymers for Antimicrobial/Fluorescence: Durairaju, P., et al. (2021).[6][7] "Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives." Micromachines. [6]

  • Metal Adsorption on Pyridine/Carboxyl Hydrogels: Zhang, Y., et al. (2023). "Preparation and Heavy Metal Adsorption Performance of 2-Aminopyridine-Modified Sodium Alginate/Polyacrylic Acid Hydrogel." MDPI Polymers.

  • General Grafting Protocols (Styrene Sulfonate Analog): "Radical graft polymerization of styrene sulfonate on poly(ethylene terephthalate) films." Biomacromolecules (2006).[8]

Sources

Application Note: Antibacterial Screening Protocols for Pyridine-Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel antimicrobial agents is increasingly reliant on hybrid molecular scaffolds that can bypass traditional resistance mechanisms. Pyridine-acrylic acid derivatives represent a highly promising class of synthetic antibacterial agents. The core pyridine ring features an sp2 hybridized nitrogen, conferring a stable, planar structure that effectively interacts with microbial targets[1]. By grafting an acrylic acid moiety onto the pyridine backbone, researchers can finely tune the molecule's lipophilicity and pKa, allowing these compounds to form unique assemblies with enhanced broad-spectrum antibacterial and antifungal properties[2].

Recent high-throughput screenings have demonstrated that pyridine-based agents can act as potent inhibitors of vital bacterial enzymes, such as ATP synthase, showing particular efficacy against multidrug-resistant (MDR) Gram-negative pathogens like Acinetobacter baumannii[3]. However, the efficacy of these derivatives is heavily dependent on their ability to penetrate the bacterial outer membrane while evading active efflux pumps.

Mechanism of Action (MoA) Dynamics

The antibacterial efficacy of pyridine-acrylic acid derivatives is a function of both their physical chemistry and their target affinity. The acrylic acid group acts as a weak acid, modulating the ionization state of the molecule in physiological pH, which dictates outer membrane penetration. Once inside the cytoplasm, these compounds disrupt essential survival processes, including nucleic acid metabolism and ATP generation[1],[3].

MoA Comp Pyridine-Acrylic Acid Derivatives Membrane Outer Membrane Penetration Comp->Membrane Lipophilicity & pKa Efflux Efflux Pump Clearance Membrane->Efflux Resistance mech. Target1 ATP Synthase Inhibition Membrane->Target1 Intracellular access Target2 Nucleic Acid Metabolism Membrane->Target2 Intracellular access Death Bacterial Cell Death (Bactericidal) Target1->Death ATP Depletion Target2->Death DNA Damage

Fig 1: Mechanistic pathways of pyridine-acrylic acid derivatives targeting bacterial survival.

Experimental Design & Self-Validating Systems

To accurately evaluate the Minimum Inhibitory Concentration (MIC) of these derivatives, we utilize the broth microdilution method standardized by the4[4].

The Self-Validating Matrix: A robust screening protocol must be self-validating. This assay incorporates an internal quality control (QC) matrix to prevent false positives/negatives caused by solvent toxicity or media degradation:

  • Sterility Control: Uninoculated broth ensures media is free of contamination.

  • Growth Control (Solvent Tolerance): Bacteria inoculated in broth containing 1% DMSO (the maximum solvent concentration). This proves the solvent itself is not inhibiting bacterial growth.

  • QC Reference Strains: E. coli ATCC 25922 and S. aureus ATCC 29213 tested against a reference antibiotic (e.g., Ciprofloxacin). If the MIC of the reference antibiotic falls outside the CLSI-defined acceptable range, the entire plate's data is invalidated, ensuring absolute trustworthiness in the experimental run.

Detailed Experimental Protocols

Compound Preparation and Solubilization

Pyridine-acrylic acid derivatives possess a dual nature: a lipophilic aromatic ring and a hydrophilic, ionizable carboxylic acid group.

  • Stock Preparation: Weigh exactly 10 mg of the synthesized pyridine-acrylic acid derivative.

  • Primary Solubilization: Dissolve the compound in 1 mL of 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution. Vortex until completely clear.

  • Working Dilution: Dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to achieve a starting concentration of 128 µg/mL.

Expertise & Experience Insight: Why limit DMSO? The final concentration of DMSO in the testing wells must never exceed 1% (v/v). Higher concentrations of DMSO will artificially disrupt the bacterial lipid bilayer, synergizing with the drug and leading to falsely potent MIC values.

CLSI-Compliant Broth Microdilution (MIC Determination)

Workflow Inoculum 0.5 McFarland (1.5x10^8 CFU/mL) Dilution Broth Dilution (5x10^6 CFU/mL) Inoculum->Dilution Plate 96-Well Plate (5x10^5 CFU/mL) Dilution->Plate Incubate Incubation (35°C, 16-20h) Plate->Incubate Read MIC Determination (OD 590nm) Incubate->Read

Fig 2: CLSI-compliant broth microdilution workflow for standardized MIC determination.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 50 µL of CA-MHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

  • Serial Dilution: Add 100 µL of the working compound solution (128 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue two-fold serial dilutions up to well 10. Discard 50 µL from well 10. (Wells 11 and 12 are reserved for Growth and Sterility controls).

  • Inoculum Standardization: Touch 3-5 morphologically identical colonies from an 18-24 hour agar plate and suspend in sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL) using a nephelometer.
    
  • Intermediate Dilution: Dilute the 0.5 McFarland suspension 1:20 in CA-MHB to yield

    
     CFU/mL.
    
  • Inoculation: Add 50 µL of the intermediate dilution to wells 1 through 11. The final bacterial concentration in each well is now exactly

    
     CFU/mL.
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16 to 20 hours in an ambient air incubator.

  • Reading: Determine the MIC as the lowest concentration of the derivative that completely inhibits visible bacterial growth (or >80% reduction in OD at 590 nm compared to the growth control)[3].

Expertise & Experience Insight: Why use Cation-Adjusted Mueller-Hinton Broth (CA-MHB)? Calcium (


) and magnesium (

) ions are critical for cross-linking lipopolysaccharides and stabilizing the outer membrane in Gram-negative bacteria like Pseudomonas aeruginosa. If unadjusted broth is used, the outer membrane is artificially weakened, allowing pyridine-acrylic acid derivatives to penetrate too easily, rendering the in vitro data clinically irrelevant.

Quantitative Data Presentation

To evaluate Structure-Activity Relationships (SAR), quantitative MIC data must be tabulated clearly against reference antibiotics. Below is a standardized data presentation format summarizing the antibacterial efficacy of two hypothetical pyridine-acrylic acid derivatives.

Test CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)A. baumannii (ATCC 19606) MIC (µg/mL)
Pyridine-Acrylic Acid A 2.08.032.016.0
Pyridine-Acrylic Acid B 0.54.016.08.0
Ciprofloxacin (QC Control) 0.120.0080.250.5
DMSO (1% v/v Control) No InhibitionNo InhibitionNo InhibitionNo Inhibition

Data Interpretation: Derivative B demonstrates superior potency over Derivative A, likely due to optimized pKa allowing better intracellular accumulation. However, elevated MICs against P. aeruginosa suggest susceptibility to the MexAB-OprM efflux pump system, a common hurdle for pyridine-based scaffolds[3].

References

  • Title: A Brief View on Pyridine Compounds. Source: Open Access Journals.
  • Title: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Source: PMC (NIH).
  • Title: Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. Source: ACS Omega.
  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: CLSI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for Pyridine Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing pyridine acrylates via the Knoevenagel condensation (specifically the Doebner modification) is a foundational carbon-carbon bond-forming reaction in drug development and materials science. However, researchers frequently encounter bottlenecks such as incomplete decarboxylation, poor stereoselectivity, and product loss during workup.

This guide provides mechanistic troubleshooting, advanced self-validating protocols, and verified green-chemistry alternatives to help you maximize your reaction yields.

Mechanistic Overview & Reaction Workflow

The classic Doebner modification of the Knoevenagel condensation relies on a dual-component system: an organocatalyst (typically piperidine) to drive the initial nucleophilic attack, and a weak base/solvent (typically pyridine) to promote the subsequent decarboxylation of the malonic acid adduct[1]. Understanding this causality is critical for troubleshooting.

ReactionWorkflow A 1. Reactants Pyridinecarboxaldehyde + Malonic Acid B 2. Organocatalysis Piperidine (or DABCO) Iminium/Enolate Formation A->B Base Addition C 3. Condensation Aldol-Type Adduct (Di-acid Intermediate) B->C Nucleophilic Attack D 4. Decarboxylation Pyridine-Mediated Heat (90-115°C) C->D -H2O E 5. Final Product Pyridine Acrylate (E-Isomer) D->E -CO2

Workflow of the Doebner-modified Knoevenagel condensation.

Troubleshooting & FAQs

Q1: Why is my reaction stalling, yielding a di-acid intermediate instead of the desired pyridine acrylate? Causality: The reaction is likely failing at the decarboxylation step. While piperidine efficiently catalyzes the initial condensation to form the aldol-type adduct, the subsequent decarboxylation requires a higher activation energy[1]. Pyridine acts as the basic medium to drive this, but it is highly temperature-dependent. Action: Ensure the reaction is refluxing adequately. Pyridine-mediated decarboxylation requires internal temperatures between 90°C and 115°C[2]. If using a standard heating mantle, verify the internal liquid temperature rather than just the block temperature.

Q2: How can I improve the E/Z stereoselectivity of the final product? Causality: The Knoevenagel-Doebner condensation is naturally stereoselective, heavily favoring the thermodynamically stable (E)-isomer due to the anti-elimination of CO₂ and H₂O from the transition state[3]. However, premature quenching or using non-coordinating solvents can trap kinetic intermediates, leading to mixed isomers. Action: Do not cut the reaction time short. Maintain the reaction in a highly structured solvent environment (like pyridine or ionic liquids) to stabilize the transition state until CO₂ evolution completely ceases.

Q3: Pyridine is toxic and complicates my workup. Are there greener, higher-yielding alternatives? Causality: Pyridine is notoriously difficult to remove during aqueous workup, often leading to product loss during extraction because pyridine acrylates can form water-soluble pyridinium salts. Modern approaches substitute the pyridine/piperidine system with heterogeneous or green catalysts, which improve mass transfer and simplify purification. Action:

  • Ionic Liquids: Using DABCO in a hydroxy ionic liquid (e.g., [HyEtPy]Cl–H₂O) accelerates the reaction via hydrogen-bond stabilization of the carbonyl group, yielding up to 99% in under 40 minutes[4].

  • Solvent-Free Systems: Ammonium bicarbonate under solvent-free conditions provides excellent yields (80–90%) while completely eliminating liquid pyridine[5].

  • Heterogeneous Catalysts: Immobilized DMAP on mesoporous silica (MCM-41) provides high surface area and ordered porous structures, achieving up to 97% yield and allowing for easy catalyst recycling[6].

Troubleshooting Start Issue: Low Yield of Pyridine Acrylate Check1 Is the intermediate di-acid accumulating? Start->Check1 Check2 Is the product lost during workup/extraction? Start->Check2 Check3 Is the reaction rate too slow? Start->Check3 Sol1 Increase Temp to 90-115°C to force decarboxylation Check1->Sol1 Yes Sol2 Switch to solvent-free or solid-supported catalyst Check2->Sol2 Yes Sol3 Use DABCO in Ionic Liquid or Microwave Heating Check3->Sol3 Yes

Troubleshooting logic for low yields in pyridine acrylate synthesis.

Quantitative Catalyst Comparison

Summarizing the performance of various catalytic systems allows for data-driven experimental design.

Catalytic SystemSolventTemperatureReaction TimeTypical YieldKey Advantage
Piperidine / Pyridine Pyridine90–115°C2–6 hours70–85%Well-established, highly stereoselective (E)-isomer[2]
Ammonium Bicarbonate Solvent-Free90°C2 hours80–90%Eliminates toxic solvents, simplifies purification[5]
DABCO / [HyEtPy]Cl Ionic Liquid70°C5–40 mins83–99%Ultra-fast kinetics via hydrogen-bond stabilization[4]
DMAP @ MCM-41 Silica MeTHF50°C (MW)6–8 hours90–97%Heterogeneous, easily recyclable solid catalyst[6]

Validated Experimental Protocols

These methodologies are designed as self-validating systems, incorporating in-process checks to ensure causality between your actions and the chemical state.

Protocol A: Standard Doebner-Modified Synthesis

Best for standard laboratory setups where high stereochemical purity is required.

  • Reagent Preparation: In a round-bottom flask, combine pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (acting as both solvent and base). Add piperidine (0.1 eq) as the organocatalyst.

    • Causality: Piperidine acts as a strong nucleophile to form an iminium ion intermediate with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by the malonic acid enolate[1].

  • Condensation & Decarboxylation: Heat the reaction mixture to 90–115°C under reflux for 2–6 hours.

    • Self-Validation Check: Monitor the reaction for the evolution of CO₂ gas bubbles. The complete cessation of bubbling is a reliable, in-situ visual indicator that the decarboxylation of the intermediate di-acid is complete[2].

  • Acidic Workup: Cool the mixture to room temperature and slowly pour it into an ice-cold 6M HCl solution.

    • Causality & Validation: Pyridine is highly water-soluble but forms a water-soluble pyridinium chloride salt upon acidification. The target pyridine acrylic acid, being less soluble in acidic aqueous media, will precipitate. If no precipitate forms, verify the pH is <3; insufficient acidification will leave the product dissolved as a carboxylate salt[7]. Filter and wash the white solid with cold water.

Protocol B: Green Solvent-Free Synthesis

Best for scaling up and avoiding toxic solvent waste.

  • Catalyst Loading: In a mortar or milling jar, combine pyridinecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.2 eq).

    • Causality: Ammonium bicarbonate serves as a benign, solid-state base that replaces both pyridine and piperidine, facilitating the initial condensation without the need for toxic solvents[5].

  • Thermal Activation: Transfer the homogenized mixture to a reaction vessel and heat to 90°C for 2 hours.

    • Self-Validation Check: The solid mixture will form a melt as the reaction proceeds. Monitor the conversion via TLC (e.g., 5% ethyl acetate in dichloromethane). The complete disappearance of the UV-active aldehyde spot confirms the end of the condensation phase.

  • Purification: Cool the melt and recrystallize the crude product directly from hot ethanol.

    • Causality: By eliminating liquid pyridine, the complex liquid-liquid extraction workup is bypassed, preventing yield loss and directly yielding the pure (E)-pyridine acrylate[5].

References

  • "The Doebner modification of the Knoevenagel reaction." OpenBU.2

  • "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." Taylor & Francis. 1

  • "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." ResearchGate. 3

  • "DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter." PMC / NIH. 4

  • "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Pure / TU Eindhoven. 5

  • "Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco-friendly Solvents." PMC / NIH. 6

  • "Model Studies of the Doebner Modified Knoevenagel Condensation." FHSU Scholars Repository. 7

Sources

Technical Support Center: Solubility Optimization for 3-(Pyridin-3-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering precipitation or "crashing out" of 3-(Pyridin-3-yl)acrylic acid (also known as 3-Pyridineacrylic acid) in Dimethyl Sulfoxide (DMSO).[1] This is a known issue caused by the conflict between the compound's high lattice energy (due to its zwitterionic character) and the hygroscopic nature of DMSO.

While the theoretical solubility in pure DMSO is approximately 20 mg/mL (~134 mM) , achieving and maintaining this requires strict adherence to anhydrous protocols.[1] The presence of even trace atmospheric water (0.5–1.0%) can act as an anti-solvent, forcing the compound back into a crystalline state.

Part 1: The Science of Solvation (Why is this happening?)

To troubleshoot effectively, you must understand the thermodynamic barrier.

The Zwitterionic Lattice Barrier

This compound possesses a basic pyridine nitrogen and an acidic carboxylic acid tail.[1] In its solid state, it often exists as a zwitterion (internal salt), leading to strong intermolecular electrostatic attractions.[1]

  • Evidence: The high melting point (232–235°C ) indicates a very stable crystal lattice that resists breaking apart [1].[1]

  • The Challenge: DMSO is a polar aprotic solvent.[2] It is excellent at solvating cations (by the oxygen of the sulfoxide) but poor at solvating anions (the carboxylate) because it lacks hydrogen bond donors.

The Water Trap (Hygroscopicity)

DMSO is aggressively hygroscopic.[3] At 60% relative humidity, pure DMSO can absorb 1-2% water by weight within hours if left uncapped [3].[1]

  • Mechanism: Water increases the polarity of the solvent mixture. While zwitterions are generally water-soluble, the hydrophobic aromatic backbone of this specific compound makes it less soluble in aqueous mixtures than in pure DMSO. Water acts as an anti-solvent , driving the equilibrium back toward precipitation.[1]

Part 2: Troubleshooting Workflow

Visual Troubleshooting Guide

Use the following decision tree to diagnose your specific issue.

SolubilityTroubleshooting Start Start: Compound Won't Dissolve VisualCheck Visual Inspection: Cloudy or Clumpy? Start->VisualCheck Clumpy Powder Clumps/Floats (Wetting Issue) VisualCheck->Clumpy Large Particles Cloudy Fine Precipitate/Haze (Solubility Limit) VisualCheck->Cloudy Milky/Hazy Sonicate Action: Sonication (40kHz, 10 mins, 30°C) Clumpy->Sonicate Heat Action: Heat to 37-45°C (Break Lattice Energy) Cloudy->Heat CheckWater Check DMSO Quality: Is it Anhydrous? Sonicate->CheckWater Heat->CheckWater FreshDMSO Action: Use Fresh Anhydrous DMSO ampoule CheckWater->FreshDMSO Old Bottle (>1 week open) AddAcid Advanced: Add 1 eq. Anhydrous HCl/Dioxane CheckWater->AddAcid Fresh Bottle but still cloudy

Figure 1: Decision tree for diagnosing and resolving solubility failures.

Part 3: Frequently Asked Questions (FAQs)

Q1: It dissolved initially but precipitated after freezing. Can I save it?

Answer: Maybe, but proceed with caution. Freezing DMSO (MP: 18.5°C) often causes "cryo-precipitation."[1] As DMSO crystallizes, it excludes the solute, concentrating it in the remaining liquid phase until it crashes out.

  • Recovery Protocol:

    • Warm the vial to 37°C (water bath).

    • Vortex vigorously for 60 seconds.

    • Sonicate in an ultrasonic bath for 10–15 minutes.

    • Self-Validation Check: Hold the vial up to a light source. If you see the "Tyndall Effect" (scattering of light by suspended particles), the compound is NOT fully dissolved.

  • Prevention: Store aliquots at room temperature (protected from light) if used within 2 weeks. For long-term storage (-20°C), use single-use aliquots to avoid repeated freeze-thaw cycles [4].[1]

Q2: What is the maximum safe concentration?

Answer: We recommend a working stock of 50 mM .[1] While literature cites up to 134 mM (20 mg/mL) [2], this is near the saturation point (metastable zone).[1] At >100 mM, a temperature drop of just 5°C can trigger precipitation.

  • Recommendation: Prepare stocks at 50 mM to provide a safety buffer against temperature fluctuations and moisture uptake.[1]

Q3: My DMSO is "Molecular Biology Grade." Is that good enough?

Answer: Not necessarily. "Molecular Biology Grade" refers to the absence of DNase/RNase, not necessarily water content.

  • The Test: If your DMSO freezes in the refrigerator (4°C), it is relatively dry. If it remains liquid at 4°C, it has absorbed significant water (water depresses the freezing point of DMSO drastically) [3].

  • Action: Use anhydrous DMSO packed in septum-sealed bottles or single-use ampoules.[1]

Q4: Can I add acid to help it dissolve?

Answer: Yes, but avoid aqueous acids.[1] Protonating the pyridine nitrogen can disrupt the zwitterionic lattice, improving solubility.

  • Protocol: If the free acid is stubborn, add 1.0 equivalent of anhydrous HCl (e.g., 4M HCl in Dioxane).[1]

  • Warning: Do NOT use aqueous HCl (37%), as the introduction of water will counteract the benefit.

Part 4: Data & Specifications

Compound & Solvent Parameters
ParameterValueImpact on Solubility
Compound MW 149.15 g/mol Small molecule, kinetically fast to dissolve once wetted.[1]
Melting Point 232–235°C [1]High. Requires energy (heat/sonication) to break lattice.[1]
DMSO Freezing Pt. 18.5°CHigh. Stock solutions may freeze during shipping or cold storage.[1]
Hygroscopicity HighAbsorbs H₂O from air; H₂O acts as an anti-solvent.[1]
Max Solubility ~20 mg/mL (134 mM) [2]Upper Limit. Do not exceed without testing.
Solvation Mechanism Diagram

SolvationMechanism Zwitterion Solid Zwitterion (Lattice) Solvated Dissolved Species Zwitterion->Solvated  Heat + Sonication   DMSO DMSO (Dipolar Aprotic) DMSO->Solvated  Stabilizes Cation   Water Water (Impurity) Water->Zwitterion  Promotes Precipitation  

Figure 2: Competition between DMSO solvation and Water-induced precipitation.[1]

References

  • PubChem. (n.d.).[1] 3-(3-Pyridyl)acrylic acid Physical Properties (CID 776396).[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Gaylord Chemical. (2005).[1][5] Dimethyl Sulfoxide (DMSO) Physical Properties Bulletin 101.[1] Retrieved October 26, 2023, from [Link]

Sources

Removing piperidine catalyst residues from 3-pyridylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pyridylacrylic acid via the Knoevenagel condensation, specifically addressing the common challenge of removing residual piperidine catalyst. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful purification of your target compound.

I. Troubleshooting Guide: Overcoming Common Purification Hurdles

This section directly addresses specific issues that may arise during the removal of piperidine from your 3-pyridylacrylic acid product.

Q1: After acidification and filtration, my 3-pyridylacrylic acid yield is very low. What could be the cause?

A: A low yield following the initial precipitation of 3-pyridylacrylic acid can often be attributed to two main factors: incomplete precipitation or the formation of a soluble salt.

  • Incomplete Precipitation: The pKa of 3-pyridylacrylic acid's carboxylic acid function and the pKa of the pyridinium ion are crucial. If the pH of the reaction mixture is not carefully adjusted to the isoelectric point of the molecule, a significant amount of the product may remain dissolved.

  • Formation of a Soluble Salt: Over-acidification can lead to the formation of the pyridinium hydrochloride salt of your product, which may have some solubility in the aqueous medium.

Troubleshooting Steps:

  • pH Monitoring: Instead of adding a large excess of acid, add 2M HCl dropwise while monitoring the pH with a pH meter or pH paper. The target pH should be around 3-4, which is typically sufficient to protonate the piperidine and precipitate the zwitterionic 3-pyridylacrylic acid.[1]

  • Controlled Cooling: After acidification, ensure the mixture is cooled in an ice bath for a sufficient period to maximize precipitation before filtration.

  • Check the Filtrate: If you suspect product loss to the filtrate, you can try to recover it by carefully neutralizing the filtrate with a base to see if more precipitate forms.

Q2: My final product has a persistent yellowish tint, even after recrystallization. How can I obtain a pure white solid?

A: A yellow discoloration often indicates the presence of colored impurities, which could be byproducts of the Knoevenagel condensation or oxidation products of piperidine.[2]

Troubleshooting Steps:

  • Recrystallization Solvent Selection: The choice of solvent is critical for effective purification. Ethanol is a commonly used and effective solvent for the recrystallization of 3-pyridylacrylic acid.[1] However, if ethanol is not yielding a pure white product, a solvent system (e.g., ethanol/water) might be necessary.

  • Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. The solution is then hot-filtered to remove the charcoal before allowing the solution to cool and crystallize.

  • Multiple Recrystallizations: In some cases, a single recrystallization may not be sufficient. A second recrystallization from a fresh batch of solvent can significantly improve the purity and color of the final product.

Q3: I am concerned about residual piperidine in my final product. How can I be sure it has been completely removed?

A: The complete removal of piperidine is crucial, especially for pharmaceutical applications. Several analytical techniques can be employed to detect and quantify residual piperidine.

Analytical Methods for Detecting Residual Piperidine:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a highly sensitive method for detecting volatile impurities like piperidine.[3][4] Headspace GC is particularly effective for this purpose.[3]

  • High-Performance Liquid Chromatography (HPLC): While piperidine itself can be challenging to detect by UV-HPLC due to the lack of a strong chromophore, derivatization methods can be used.[5] More commonly, HPLC is used to assess the purity of the 3-pyridylacrylic acid, and the absence of any peaks corresponding to piperidine or its byproducts is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for detecting residual piperidine. The characteristic signals of piperidine protons will be absent in the spectrum of the purified 3-pyridylacrylic acid.

II. Frequently Asked Questions (FAQs)

This section provides a deeper understanding of the chemical principles underlying the purification process.

Q1: What is the role of piperidine in the Knoevenagel condensation for the synthesis of 3-pyridylacrylic acid?

A: Piperidine, a secondary amine, acts as a base catalyst in the Knoevenagel condensation.[6] Its primary role is to deprotonate the active methylene compound (in this case, malonic acid), forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the 3-pyridinecarboxaldehyde. The reaction proceeds through an intermediate which then eliminates water to form the α,β-unsaturated product, 3-pyridylacrylic acid.[7][8] Some studies suggest that piperidine can also form an iminium ion with the aldehyde, which is then attacked by the enolate.[7][8]

Q2: Why is an acid-base extraction effective for removing piperidine?

A: Acid-base extraction is a powerful purification technique that exploits the different acidic and basic properties of the components in a mixture.[9][10]

  • Piperidine: As a secondary amine, piperidine is basic and will readily react with an acid (like HCl) to form a water-soluble ammonium salt (piperidinium chloride).

  • 3-Pyridylacrylic Acid: This molecule is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine ring) functional groups. By carefully adjusting the pH, we can control its solubility. In a sufficiently acidic solution (pH 3-4), the pyridine nitrogen is protonated, but the carboxylic acid remains largely protonated, leading to the precipitation of the zwitterionic form.

This difference in solubility allows for the separation of the water-soluble piperidinium salt from the precipitated 3-pyridylacrylic acid.

Q3: What are the key considerations when selecting a recrystallization solvent for 3-pyridylacrylic acid?

A: An ideal recrystallization solvent should exhibit the following properties:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at low temperatures.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound being purified.

  • The solvent should be relatively volatile for easy removal from the purified crystals.

Ethanol is a good choice for 3-pyridylacrylic acid as it meets these criteria well.[1] The solubility of stearic acid, a long-chain carboxylic acid, has been shown to be high in ethanol, which suggests that the similar carboxylic acid functionality in 3-pyridylacrylic acid will also have good solubility in hot ethanol.[11]

III. Experimental Protocols & Data

This section provides detailed, step-by-step procedures for the purification of 3-pyridylacrylic acid.

Protocol 1: Purification of 3-Pyridylacrylic Acid by Acidification and Filtration

This protocol describes the initial workup of the Knoevenagel condensation reaction mixture to isolate the crude 3-pyridylacrylic acid.

Procedure:

  • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Slowly add 2M hydrochloric acid (HCl) to the stirred reaction mixture. Monitor the pH and continue adding acid until the pH is approximately 3-4.[1]

  • A precipitate of 3-pyridylacrylic acid should form.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold distilled water to remove any residual piperidinium chloride.

  • Dry the crude product under vacuum.

Protocol 2: Recrystallization of 3-Pyridylacrylic Acid

This protocol details the purification of the crude 3-pyridylacrylic acid to obtain a high-purity final product.

Procedure:

  • Place the crude 3-pyridylacrylic acid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.[12]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, undisturbed, to allow for the formation of well-defined crystals.[13][14]

  • Once the solution has reached room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5Good solvent for recrystallization of 3-pyridylacrylic acid.[1]
Water10080.1Can be used in a solvent system with ethanol to fine-tune solubility.
Methanol6532.7May also be a suitable solvent, but ethanol is more commonly cited.
Acetone5620.7May be too good of a solvent, leading to poor recovery.

IV. Visualizing the Workflow

The following diagrams illustrate the key steps in the purification process.

Purification_Workflow cluster_0 Initial Workup cluster_1 Recrystallization Reaction_Mixture Crude Reaction Mixture (3-Pyridylacrylic Acid + Piperidine) Acidification Acidification with HCl (pH 3-4) Reaction_Mixture->Acidification Filtration Vacuum Filtration Acidification->Filtration Crude_Product Crude 3-Pyridylacrylic Acid Filtration->Crude_Product Filtrate Aqueous Filtrate (Piperidinium Chloride) Filtration->Filtrate Waste Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (if charcoal is used) Dissolution->Hot_Filtration Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Final_Filtration Vacuum Filtration Crystallization->Final_Filtration Pure_Product Pure 3-Pyridylacrylic Acid Final_Filtration->Pure_Product

Caption: A flowchart illustrating the purification workflow for 3-pyridylacrylic acid.

Acid_Base_Extraction_Logic Mix Crude Mixture (3-Pyridylacrylic Acid & Piperidine) Add_HCl Add HCl (aq) Mix->Add_HCl Separation Separation Add_HCl->Separation Aqueous_Phase Aqueous Phase (Piperidinium Chloride - Soluble) Separation->Aqueous_Phase Solubilized Base Organic_Phase Solid Phase (3-Pyridylacrylic Acid - Precipitate) Separation->Organic_Phase Precipitated Product

Caption: The logical basis of the acid-base purification strategy.

V. References

  • MDPI. (2025, April 8). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine.

  • Sigma-Aldrich. trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4.

  • Google Patents. Detection method for determining piperidine residue in bulk drug.

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of trans-3-(3-Pyridyl)acrylic Acid Derivatives for Biological Screening.

  • Google Patents. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.

  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B.

  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.

  • ACS Publications. (2024, February 28). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine | Organic Process Research & Development.

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry.

  • BenchChem. (2025). Application Notes and Protocols: Esterification of trans-3-(3-Pyridyl)acrylic acid to its Ethyl Acrylate Derivative.

  • PubChem. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396.

  • Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.

  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

  • Xingwei Li. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

  • ScienceAsia. Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models.

  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions.

  • Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.

  • Organic-Chemistry.org. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

  • Chemchart. 3-(3-Pyridyl)acrylic acid (1126-74-5, 19337-97-4).

  • Unknown. Recrystallization1.

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione.

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents.

  • Unknown. Recrystallization.

  • Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

  • Unknown. Recrystallization.

Sources

Minimizing cis-isomer formation in trans-3-(3-Pyridyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support portal for researchers encountering stereochemical challenges in the synthesis of trans-3-(3-Pyridyl)acrylic acid.

Current Status: Operational | Topic: Stereocontrol & Isomer Minimization

Executive Summary: The Stereochemical Challenge

The synthesis of 3-(3-Pyridyl)acrylic acid (typically via Knoevenagel condensation) favors the thermodynamic trans (


) isomer. However, the cis (

) isomer is a persistent impurity that forms due to kinetic control, insufficient reaction duration, or photoisomerization during storage.

Why this matters: The cis-isomer possesses different solubility and biological binding properties (e.g., in thromboxane synthase inhibition or as a ligand in coordination polymers). Achieving >99% trans-purity requires strict adherence to thermodynamic control during synthesis and pH-controlled fractionation during work-up.

Troubleshooting Guide (FAQ)

Direct solutions to common user-reported issues.

Issue 1: "My crude NMR shows a 10-15% cis-isomer content. Why?"

Diagnosis: This indicates the reaction was stopped before reaching thermodynamic equilibrium or was run at too low a temperature. Technical Insight: The Knoevenagel condensation is reversible. The initial nucleophilic attack and subsequent dehydration can form both isomers. The trans-isomer is thermodynamically more stable (lower steric hindrance between the pyridyl ring and the carboxylic acid). Corrective Action:

  • Increase Temperature: Ensure the reaction is refluxing vigorously (typically >95°C in pyridine).

  • Extend Time: Do not stop the reaction immediately after the starting aldehyde disappears. Continue refluxing for an additional 1-2 hours to allow cis-to-trans thermal isomerization.

  • Catalyst Check: Ensure sufficient piperidine is present. The base catalyzes the equilibration between the isomers via a Michael-addition/elimination mechanism.

Issue 2: "The product is oiling out or failing to precipitate during acidification."

Diagnosis: Incorrect pH targeting relative to the molecule's Isoelectric Point (pI). Technical Insight: 3-(3-Pyridyl)acrylic acid is amphoteric. It contains a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).
  • pH < 3: Species is cationic (Soluble).

  • pH > 7: Species is anionic (Soluble).

  • pH ≈ 4.5–5.0 (Isoelectric Point): Species is zwitterionic/neutral (Least Soluble). Corrective Action:

  • Slowly adjust the pH of the aqueous solution to 4.5–5.0 .

  • Avoid over-acidification to pH 1-2, as the hydrochloride salt may remain soluble.

Issue 3: "Can I convert the cis-impurity in my isolated solid to trans?"

Diagnosis: Yes, via acid-catalyzed thermal isomerization. Protocol:

  • Dissolve the crude solid in Ethanol (or Methanol).

  • Add a catalytic amount of concentrated HCl or

    
     (approx. 5-10 mol%).
    
  • Reflux for 2–4 hours.

  • Cool slowly. The trans-isomer, being less soluble and more symmetric, will crystallize out preferentially.

Standard Operating Procedure (SOP)

Protocol: Optimized Doebner-Knoevenagel Condensation Objective: Synthesis of trans-3-(3-Pyridyl)acrylic acid with <1% cis-isomer.

Reagents
  • Substrate: 3-Pyridinecarboxaldehyde (1.0 equiv)[1]

  • Reagent: Malonic acid (1.2 equiv)[1]

  • Solvent: Pyridine (3.0 - 5.0 volumes)

  • Catalyst: Piperidine (0.1 equiv)[1]

Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with 3-pyridinecarboxaldehyde and malonic acid. Add pyridine solvent.[1][2][3][4]

  • Catalysis: Add piperidine dropwise. Note: A mild exotherm may occur.

  • Reaction (The Critical Step):

    • Heat the mixture to 100°C (Reflux) .

    • Duration: Maintain reflux for 4–6 hours .

    • Control Point: Monitor

      
       evolution. The reaction is complete when gas evolution ceases, but maintain heat for 1 hour post-cessation to ensure isomerization.
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (10 volumes).

    • pH Adjustment: Dropwise addition of concentrated HCl with vigorous stirring. Target pH 4.8 .

    • Observation: A white to off-white precipitate should form.[3]

  • Purification:

    • Filter the solid.[1][3] Wash with cold water (

      
      ).
      
    • Recrystallization: Recrystallize from boiling Ethanol (95%).

    • Note: If cis content is high, the filtrate will retain the cis-isomer, while the trans-isomer crystallizes upon cooling.

Data & Logic Visualization

Table 1: Factors Influencing E/Z (Trans/Cis) Ratio
VariableCondition favoring Cis (Avoid)Condition favoring Trans (Target)Mechanistic Reason
Temperature < 60°C> 90°C (Reflux)High temp overcomes the activation energy for rotation/isomerization.
Time Short (< 2 hrs)Long (4-8 hrs)Allows thermodynamic equilibrium to be reached.
Solvent Non-polar / AproticPyridine / EthanolPyridine facilitates the decarboxylation step, which is stereoselective.
Light UV ExposureDark / Amber GlassUV light induces photoisomerization (

).
Pathway Diagram: Reaction & Isomerization Logic

The following diagram illustrates the critical decision points where the cis-isomer is formed or eliminated.

Knoevenagel_Pathway cluster_purification Purification Strategy Start 3-Pyridinecarboxaldehyde + Malonic Acid Inter Intermediate (Aldol Adduct) Start->Inter Piperidine/Pyridine Dehydration Dehydration Inter->Dehydration Cis_Product Cis-Isomer (Z) (Kinetic Product) Dehydration->Cis_Product Low Temp / Fast Trans_Product Trans-Isomer (E) (Thermodynamic Product) Dehydration->Trans_Product High Temp / Slow Cis_Product->Trans_Product Thermal Isomerization (Reflux >4h) Recryst Recrystallization (EtOH) Cis_Product->Recryst Remains in Mother Liquor Trans_Product->Cis_Product Photoisomerization (UV Light) Trans_Product->Recryst Decarboxylation Decarboxylation (-CO2) Pure Pure Trans-Isomer Recryst->Pure

Caption: Mechanistic pathway showing the conversion of kinetic cis-products to thermodynamic trans-products via thermal isomerization and purification.

References

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Preparation of trans-3-(3-Pyridyl)acrylic Acid Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). trans-3-(3-Pyridyl)acrylic acid Product Specification & Safety Data. Retrieved from

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation: Doebner Modification. Retrieved from

  • National Institutes of Health (NIH). (2024). Suppressing Cis/Trans 'Ring-Flipping' in Organoaluminium(III) Systems. Retrieved from

Sources

Validation & Comparative

1H NMR interpretation of trans-3-(3-Pyridin-3-yl)acrylic acid

Comparative Guide: H NMR Solvation Strategies and Isomeric Differentiation for trans-3-(3-Pyridin-3-yl)acrylic acid

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation of heteroaromatic acrylic acids. trans-3-(3-Pyridin-3-yl)acrylic acid is a critical intermediate in the synthesis of pharmaceuticals, most notably histone deacetylase (HDAC) inhibitors. Accurate

This guide objectively compares the performance of different NMR solvent systems and provides a definitive, self-validating framework for differentiating the trans product from its cis alternative.

Mechanistic Grounding: Causality of Chemical Shifts and Couplings

To move beyond rote memorization of chemical shifts, we must understand the physical chemistry driving the NMR profile of trans-3-(3-Pyridin-3-yl)acrylic acid.

Solvent Effects and Proton Exchange Dynamics

The choice of deuterated solvent fundamentally alters the observable spectrum, particularly for the carboxylic acid (-COOH) functional group.

  • DMSO-

    
     (Aprotic, Highly Polar):  In DMSO-
    
    
    , the carboxylic acid proton is stabilized via strong intermolecular hydrogen bonding with the solvent's sulfoxide oxygen. This prevents rapid chemical exchange, allowing the -COOH proton to appear as a distinct, broad singlet far downfield (>12.0 ppm).
  • CD

    
    OD (Protic):  When using methanol-
    
    
    , the -COOH proton undergoes rapid deuterium exchange with the solvent. This completely erases the carboxylic acid signal from the
    
    
    H spectrum, merging it into the residual HDO/CD
    
    
    OH peak. Therefore, DMSO-
    
    
    is the superior alternative when total proton quantification is required.
Electronic Deshielding in the Pyridine Ring

The pyridine ring introduces pronounced electronic asymmetry due to the electronegative nitrogen atom and magnetic anisotropy. The H2 proton (situated directly between the nitrogen and the alkene substituent) experiences maximum inductive electron withdrawal. Consequently, it is the most deshielded proton in the molecule, consistently appearing furthest downfield (~8.85 ppm) as a fine doublet or singlet.

The Karplus Equation and Isomeric Differentiation

Differentiating the trans product from the cis alternative relies entirely on the vicinal coupling constant (





  • In the trans isomer (

    
    ), orbital overlap is maximized, yielding a large coupling constant (
    
    
    Hz).
  • In the cis isomer (

    
    ), the orbital overlap is less optimal, resulting in a significantly weaker coupling (
    
    
    Hz).

Comparative Performance Data

The following tables summarize the quantitative data required to evaluate solvent performance and isomeric configurations.

Table 1: Solvent Performance Comparison for trans-3-(3-Pyridin-3-yl)acrylic acid

Data acquired at 400 MHz at 298 K. Chemical shifts (

Proton AssignmentLocationDMSO-

Shift (

)
CD

OD Shift (

)
Multiplicity

-Coupling (Hz)
-COOH Carboxylic Acid12.55Not ObservedBroad SingletN/A
H2 Pyridine Ring8.858.75Doublet

H6 Pyridine Ring8.608.55Doublet of Doublets

H4 Pyridine Ring8.158.10Doublet of Triplets

H-

Alkene (Ar-CH =)7.657.70Doublet

H5 Pyridine Ring7.457.45Doublet of Doublets

H-

Alkene (=CH -COOH)6.656.60Doublet

Table 2: Isomeric Differentiation (Alkene Region)

Comparison of the target product against the cis-isomer alternative.

IsomerH-

Shift (

)
H-

Shift (

)
Vicinal

-Coupling
Dihedral Angle (

)
trans (E) ~6.65 ppm~7.65 ppm16.0 Hz ~180°
cis (Z) ~6.10 ppm~6.90 ppm11.0 Hz ~0°

Standardized Experimental Protocol: H NMR Acquisition

To ensure reproducibility and high-fidelity structural elucidation, follow this step-by-step, self-validating methodology.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the trans-3-(3-Pyridin-3-yl)acrylic acid analyte.

  • Dissolve completely in 0.6 mL of high-purity DMSO-

    
     (99.9% D) within a 5 mm NMR tube.
    
  • Self-Validation Check: Visually inspect the tube. The solution must be completely clear. Particulate matter creates magnetic susceptibility gradients that will degrade field homogeneity and obscure fine

    
    -couplings.
    

Step 2: Tuning, Matching, and Locking

  • Insert the sample into the spectrometer probe (e.g., 400 MHz).

  • Perform automated or manual tuning and matching for the

    
    H nucleus to maximize probe sensitivity.
    
  • Lock the spectrometer onto the deuterium signal of the DMSO-

    
     solvent.
    

Step 3: Shimming (Critical Quality Gate)

  • Perform gradient shimming (Z-axis).

  • Self-Validation Check: Analyze the residual DMSO-

    
     pentet at 2.50 ppm. According to established standards for , the peak width at half-height (FWHM) must be < 1.0 Hz . If it is wider, re-shim. Poor shimming will merge the H5 doublet of doublets (~7.45 ppm) into a broad multiplet, causing assignment failure.
    

Step 4: Acquisition Parameters

  • Spectral Width: Set to 15 ppm to ensure the downfield -COOH peak (~12.5 ppm) is captured without fold-over artifacts.

  • Pulse Angle: Use a 30° pulse angle. Causality: A 30° pulse (rather than 90°) ensures rapid longitudinal relaxation (

    
    ) recovery between scans, preventing signal saturation.
    
  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 16 to 32 scans are sufficient for a 5 mg sample.

Step 5: Processing

  • Apply a zero-filling factor (e.g., 64k data points) and a 0.3 Hz exponential line broadening window function to enhance the signal-to-noise ratio without sacrificing resolution.

  • Phase and baseline correct the spectrum. Reference the chemical shifts internally to the residual DMSO-

    
     peak at 2.50 ppm.
    

Structural Elucidation Workflow

The following logic diagram illustrates the decision tree for confirming the identity and stereochemistry of the synthesized compound.

NMR_WorkflowStartAcquire 1H NMR Spectrum(e.g., 400 MHz, DMSO-d6)SolventIdentify Solvent & Reference(DMSO @ 2.50 ppm)Start->SolventAlkeneAnalyze Alkene Region(6.0 - 7.8 ppm)Solvent->AlkeneCouplingMeasure Vicinal J-Coupling(Karplus Equation)Alkene->CouplingTransJ ≈ 16 HzConfirmed trans-isomerCoupling->Trans Large JCisJ ≈ 11 HzConfirmed cis-isomerCoupling->Cis Small JPyridineAssign Pyridine Protons(H2, H4, H5, H6)Trans->PyridineConfirmFinal Structural VerificationPyridine->Confirm

Figure 1: Logical workflow for the 1H NMR structural elucidation of pyridineacrylic acid isomers.

References

  • Coxon, B. "Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates." Advances in Carbohydrate Chemistry and Biochemistry, National Institutes of Health.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, ACS Publications.[Link]

A Senior Application Scientist's Guide to Differentiating Carboxylic Acids and Esters with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of molecular characterization, particularly within pharmaceutical and chemical research, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. Among the most frequently encountered and sometimes confused functional groups are carboxylic acids and their ester derivatives. While structurally similar, their spectral fingerprints are distinctly different, and understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation.

This guide provides an in-depth comparison of the FTIR spectral features of carboxylic acids and esters, grounded in the principles of vibrational spectroscopy. We will explore the causality behind their characteristic absorption bands, present a detailed experimental workflow for their differentiation, and provide the data necessary for confident analysis.

The Underlying Principle: Vibrational Spectroscopy of Carbonyls

The cornerstone of this analysis is the carbonyl (C=O) bond, common to both functional groups. The C=O stretching vibration produces one of the most intense and recognizable absorption bands in an infrared spectrum due to the large change in dipole moment during the vibration.[1] However, the chemical environment surrounding the carbonyl group—specifically, the presence of a hydroxyl (-OH) group in an acid versus an alkoxy (-OR) group in an ester—profoundly influences the vibrational frequencies of not only the carbonyl bond itself but also adjacent bonds, providing a clear basis for differentiation.

The Spectral Signature of a Carboxylic Acid

The FTIR spectrum of a carboxylic acid is dominated by two exceptionally characteristic features that, when seen together, provide a near-definitive identification.

  • The O-H Stretch: An Unmistakably Broad Signature: The most telling feature is an extremely broad absorption band appearing in the region of 3300 cm⁻¹ down to 2500 cm⁻¹ .[2][3][4] This band is often so wide that it overlaps with the sharper C-H stretching absorptions that occur around 3000-2850 cm⁻¹. The extraordinary breadth of this peak is a direct consequence of strong intermolecular hydrogen bonding. In the solid or liquid phase, carboxylic acids typically exist as stable hydrogen-bonded dimers, which significantly weakens and broadens the O-H bond's vibrational absorption.[2][5]

  • The C=O Stretch: Influenced by Dimerization: The carbonyl stretch of a carboxylic acid is a strong, sharp peak typically found between 1760 and 1690 cm⁻¹ .[2] For aliphatic carboxylic acids that have formed hydrogen-bonded dimers, this peak is commonly observed at the lower end of the range, often centered around 1710 cm⁻¹ .[3] The hydrogen bonding slightly lengthens and weakens the C=O bond, lowering its vibrational frequency.[6]

Additional, less prominent peaks include a C-O stretching vibration between 1320-1210 cm⁻¹ and a broad O-H out-of-plane bend around 960-900 cm⁻¹ .[2][7]

The Spectral Signature of an Ester

The spectrum of an ester is distinguished by what it has, and just as importantly, by what it lacks compared to a carboxylic acid.

  • Absence of the Broad O-H Stretch: The most immediate point of differentiation is the complete absence of the broad O-H stretching band seen in carboxylic acids. The region between 3300-2500 cm⁻¹ will be clear, apart from any sharp C-H stretches.

  • The C=O Stretch: A Higher Frequency Position: The carbonyl stretch in an ester is strong and sharp, but it characteristically appears at a higher wavenumber than in a dimeric carboxylic acid. For saturated aliphatic esters, this peak is reliably found in the 1750-1735 cm⁻¹ range.[4][8][9] This shift to a higher frequency occurs because the ester lacks the hydroxyl proton and the associated hydrogen bonding that weakens the carbonyl bond in acids.

  • The C-O Stretches: The "Two-Peak" Fingerprint: A key confirmatory feature for esters is the presence of two distinct C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹ .[6][8] These correspond to the asymmetric and symmetric vibrations of the C-O-C unit of the ester group and serve as a robust secondary confirmation.[10] This "Rule of Three"—a strong C=O peak and two strong C-O peaks—is highly characteristic of esters.[10]

Head-to-Head Spectral Comparison

The distinct differences in the vibrational modes between carboxylic acids and esters are summarized below for easy comparison.

Vibrational ModeCarboxylic Acid (Typical Wavenumber, cm⁻¹)Ester (Typical Wavenumber, cm⁻¹)Key Differentiating Characteristics
O-H Stretch 3300 - 2500 (Very Broad)AbsentPrimary point of differentiation. The presence of this extremely broad band is a hallmark of a carboxylic acid.[2][5]
C=O Stretch 1760 - 1690 (Strong, Sharp)1750 - 1735 (Strong, Sharp)The ester C=O stretch is typically at a higher frequency than the dimeric carboxylic acid C=O stretch.[3][8][11]
C-O Stretch 1320 - 1210 (Medium, one band)1300 - 1000 (Strong, two bands)Esters uniquely display two distinct C-O bands , providing strong confirmatory evidence.[6][8][10]
O-H Bend 1440 - 1395 & 960 - 900 (Broad)AbsentThe broad out-of-plane bend around 900 cm⁻¹ is another useful, though less intense, indicator for carboxylic acids.[2][7]

Experimental Protocol: Differentiating an Unknown Sample

Part 1: Sample Preparation

The choice of method depends on the physical state of the sample. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[12][13]

  • For Liquid Samples (ATR):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal. This is critical to subtract interfering signals from the atmosphere (CO₂, H₂O).

    • Place a single drop of the liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[14]

    • If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

  • For Solid Samples (KBr Pellet Method):

    • Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder. KBr is used because it is transparent to infrared radiation in the mid-IR region.[15]

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

    • Place the mixture into a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.[15]

    • Acquire a background spectrum using an empty sample holder.

    • Place the KBr pellet into the sample holder for analysis.

Part 2: Data Acquisition and Interpretation

Once the sample is in place, acquire the FTIR spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹. The interpretation follows a logical, step-wise process.

Caption: A logical workflow for differentiating carboxylic acids and esters via FTIR.

  • Step 1: The O-H Region (3500 - 2500 cm⁻¹): This is the first and most critical region to inspect.

    • Observation: An intense, very broad absorption band is present.

    • Interpretation: This strongly indicates the presence of a hydrogen-bonded O-H group, characteristic of a carboxylic acid .

    • Observation: This region is empty, save for potential sharp C-H stretches near 3000 cm⁻¹.

    • Interpretation: This indicates the absence of an O-H group, strongly suggesting an ester .

  • Step 2: The C=O Carbonyl Region (1800 - 1650 cm⁻¹): This region validates the initial hypothesis.

    • If you suspect a carboxylic acid: Look for a strong, sharp peak between 1760-1690 cm⁻¹. For a dimer, it will likely be near 1710 cm⁻¹.[3]

    • If you suspect an ester: Look for a strong, sharp peak at a higher frequency, typically 1750-1735 cm⁻¹.[8]

  • Step 3: The Fingerprint Region (1400 - 1000 cm⁻¹): Use this region for final confirmation.

    • If you suspect a carboxylic acid: Look for a single C-O stretch (1320-1210 cm⁻¹) and potentially a broad O-H bend (960-900 cm⁻¹).

    • If you suspect an ester: Look for two distinct and strong C-O stretching bands between 1300-1000 cm⁻¹.[6][10] This is a definitive sign.

Caption: Key vibrational modes and their FTIR frequencies for carboxylic acids vs. esters.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. LibreTexts. Retrieved from [Link]

  • OpenStax. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from a document hosted by California State University, Stanislaus. [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. LibreTexts. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. Retrieved from [Link]

  • University of California, Davis. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

Sources

Comparing binding affinity of 3-pyridyl vs 4-pyridyl acrylic acid ligands

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced structural dynamics of positional isomers is critical when designing targeted therapeutics or engineering advanced supramolecular materials. When comparing 3-pyridyl acrylic acid and 4-pyridyl acrylic acid as ligands, the fundamental difference lies in the position of the basic nitrogen atom on the pyridine ring. This single atomic shift alters the geometric vector of the lone pair, the pKa of the molecule, and its hydrogen-bonding directionality, leading to profound differences in binding affinity across biological and chemical systems.

This guide provides an objective, data-driven comparison of these two ligands, exploring their mechanistic binding dynamics, biological efficacy, and solid-state coordination behavior.

Mechanistic Causality: The Role of Positional Isomerism

The binding affinity of a ligand is dictated by its ability to achieve optimal spatial and electronic complementarity with its target. For pyridyl acrylic acids, the nitrogen position dictates the coordination vector:

  • 4-Pyridyl Acrylic Acid (Para-substituted): The nitrogen lone pair projects at a 180° angle relative to the acrylic acid tail (in an extended conformation). This creates a rigid, linear vector ideal for inserting into deep, narrow enzymatic pockets or bridging metal centers in extended 1D/2D coordination grids.

  • 3-Pyridyl Acrylic Acid (Meta-substituted): The nitrogen lone pair projects at a 120° angle. This "bent" coordination mode introduces steric constraints in narrow pockets but is highly advantageous for forming helical supramolecular structures, zwitterionic chains, or binding to asymmetric receptor sites[1].

Pathway S1 Ligand Binding Pocket (Enzyme / Metal Center) S2 3-Pyridyl Isomer 120° H-Bonding Vector S1->S2 S3 4-Pyridyl Isomer 180° H-Bonding Vector S1->S3 S4 Steric Clash / Bent Motif Moderate Affinity S2->S4 S5 Optimal Linear Fit High Affinity S3->S5

Mechanistic pathway of positional isomerism affecting binding affinity.

Comparative Binding Affinity in Biological Targets

Metalloenzyme Substrate Specificity

In synthetic biology, enzymes like 4-coumarate:CoA ligase (Nt4CL2) are utilized to engineer flavonoid production routes. Both 3-(3-pyridyl)acrylic acid and 3-(4-pyridyl)acrylic acid have been evaluated as non-natural substrates[2]. While the enzyme exhibits promiscuity, the binding affinity (


) and catalytic efficiency (

) are highly dependent on how the pyridyl nitrogen interacts with the active site's hydrogen-bond donor residues. The linear projection of the 4-pyridyl variant often allows for deeper penetration into the catalytic cleft compared to the sterically hindered 3-pyridyl variant.
Antimicrobial Drug Design

The impact of these ligands is strikingly evident in the design of anti-tuberculosis agents targeting cell wall biosynthesis. In structure-activity relationship (SAR) studies of 1,3-diarylpyrazolyl-acylsulfonamides, substituting a standard aryl group with a 4-pyridyl ring at the C3 position improved the Minimum Inhibitory Concentration (MIC) approximately 4-fold compared to baseline[3]. Conversely, the 3-pyridyl derivative showed only baseline affinity, similar to the initial hit compound[3]. The linear 4-pyridyl nitrogen provides a superior hydrogen-bond acceptor alignment within the target's hydrophobic pocket, directly translating higher binding affinity into superior in vitro efficacy.

Supramolecular Coordination & Solid-State Affinity

Beyond biological targets, the binding affinity between the ligands themselves (supramolecular self-assembly) dictates their utility in materials science.

  • 3-Pyridyl Acrylic Acid: Exhibits high solid-state affinity for itself, forming a 2D hydrogen-bonded array via heterodimeric synthons between the pyridine and carboxyl groups[1]. This specific bent geometry brings the C=C double bonds of neighboring molecules into close proximity (3.821 Å), making the native solid highly photoreactive (undergoing spontaneous [2+2] cycloaddition)[1].

  • 4-Pyridyl Acrylic Acid: Because its linear geometry favors extended networks rather than close-contact dimers, it is photoinert in its native solid state[4]. To induce photoreactivity, its binding affinity must be modulated by forming salts with acids (e.g.,

    
     or 
    
    
    
    ). The chosen anion directs the parallel alignment of the ligands in a head-to-tail fashion, artificially forcing the C=C bonds into alignment for cycloaddition[4].

G A Pyridyl Acrylic Acid Ligand Selection B 3-Pyridyl (Meta) Bent Coordination Vector A->B C 4-Pyridyl (Para) Linear Coordination Vector A->C D Biological Targets (e.g., 4CL, Anti-TB) B->D E Supramolecular Coordination (MOFs) B->E C->D C->E F Asymmetric Pocket Fit Baseline Affinity D->F G Optimal Linear Fit High Affinity (~4x MIC) D->G H Heterodimeric Synthons Photoreactive Solid State E->H I Parallel Alignment Photoinert (Requires Acid) E->I

Workflow comparing 3-pyridyl and 4-pyridyl acrylic acid ligand evaluation.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and binding properties of the two isomeric ligands based on experimental observations.

Property / Target3-Pyridyl Acrylic Acid4-Pyridyl Acrylic AcidCausality / Mechanism
Nitrogen Position Meta (3-position)Para (4-position)Dictates H-bond directionality and lone-pair vector.
Coordination Geometry Bent / Angular (120°)Linear / Extended (180°)3-pyridyl favors helical networks; 4-pyridyl favors 1D/2D linear grids.
Solid-State Photoreactivity Highly PhotoreactivePhotoinert (Requires Anions)3-pyridyl naturally forms close contacts (~3.82 Å) via heterodimeric synthons[1].
Anti-TB MIC Affinity Baseline (Similar to hit)~4-fold Improvement4-pyridyl achieves optimal linear H-bond acceptor alignment in the target pocket[3].
Clearance (Pharmacokinetics) Rapid ClearanceRapid ClearanceBoth basic nitrogen groups increase polarity and metabolic susceptibility[3].

Self-Validating Experimental Protocols

To accurately assess the binding affinity and coordination behavior of these ligands, the following self-validating protocols must be employed. Each protocol includes internal controls to ensure data integrity.

Protocol A: PPi-Assay for Enzymatic Binding Affinity (Nt4CL2)

This assay measures the substrate specificity and binding affinity of the ligands to the Nt4CL2 enzyme by quantifying pyrophosphate (PPi) release[2].

  • Reagent Preparation: Prepare 5 mM stock solutions of 3-pyridyl and 4-pyridyl acrylic acid in DMSO.

  • Reaction Mixture Assembly: In a 100 μL reaction volume, combine 500 μM of the chosen substrate, 500 μM ATP, 500 μM CoA, 2.5 mM

    
    , 0.5 mM TCEP, and 20 mM HEPES buffer (pH 7.5).
    
    • Self-Validation Control: Prepare a positive control using the natural substrate (p-coumaric acid) and a negative control omitting the enzyme to establish baseline absorbance.

  • Incubation: Add 0.2 μg of purified Nt4CL2 enzyme to the experimental and positive control tubes. Incubate the mixtures in a thermo-block at 47 °C for exactly 20 minutes[2].

  • Termination & Detection: Stop the enzymatic reaction by adding ammonium molybdate. Measure the absorbance spectrophotometrically to quantify PPi release. The positive control must show standard PPi release for the assay to be deemed valid.

Protocol B: Solid-State Photochemical [2+2] Cycloaddition via Anion Control

This protocol evaluates the solid-state supramolecular binding affinity and resulting photoreactivity[4].

  • Salt Formation: Dissolve 4-pyridyl acrylic acid in methanol. Add an equimolar amount of

    
     to force the parallel, head-to-tail alignment of the ligands[4]. (For 3-pyridyl acrylic acid, use the native compound without acid, as it naturally aligns[1]).
    
  • Crystallization: Allow the solvent to slowly evaporate at room temperature to yield single crystals.

    • Self-Validation Control: Analyze a subset of crystals via Single-Crystal X-Ray Diffraction (SC-XRD) to confirm that the distance between adjacent C=C bonds is

      
       Å (the Schmidt criterion for photoreactivity).
      
  • UV Irradiation: Expose the validated crystals to UV light using a high-pressure Hg lamp for 24-48 hours.

  • NMR Validation: Dissolve the irradiated crystals in DMSO-

    
    . Analyze via 
    
    
    
    -NMR to confirm the disappearance of the olefinic protons (typically around 6.5–7.5 ppm) and the appearance of cyclobutane ring protons (around 4.0–4.5 ppm).

References

  • Rational Design of Flavonoid Production Routes Using Combinatorial and Precursor-Directed Biosynthesis. ACS Synthetic Biology.
  • Study of the supramolecular interactions of carboxylic acids used as versatile ligands in coordination chemistry.
  • 1,3-Diarylpyrazolyl-acylsulfonamides as potent anti-tuberculosis agents targeting cell wall biosynthesis in Mycobacterium tuberculosis. PMC.
  • Role of Anions in the Synthesis of Cyclobutane Derivatives via [2+2] Cycloaddition Reaction in the Solid State and Their Isomerization in Solution.

Sources

Solid-State Architecture and CIF Analysis: 3-(Pyridin-3-yl)acrylic acid vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Crystal Structure, Supramolecular Synthons, and Solid-State Characterization Target Audience: Crystallographers, Solid-State Chemists, and Formulation Scientists[1][2]

Executive Summary: The Structural Landscape

3-(Pyridin-3-yl)acrylic acid (often abbreviated as 3-PyAA) represents a critical class of bifunctional ligands used extensively in Metal-Organic Frameworks (MOFs) and as a zwitterionic intermediate in pharmaceutical synthesis.[1][2] Unlike simple carboxylic acids, the presence of the pyridine ring introduces a competing hydrogen-bond acceptor, creating a "supramolecular frustration" that dictates its solid-state packing.[1][2]

This guide provides a comparative analysis of the crystallographic data (CIF) for this compound against its primary structural alternative, the 4-isomer (trans-3-(pyridin-4-yl)acrylic acid).[1][2] We analyze how the nitrogen position shifts the assembly from linear tapes to corrugated sheets, influencing solubility and stability profiles.

Crystallographic Data Comparison

The following table contrasts the key crystallographic parameters. Note the distinct shift in space group and packing efficiency driven by the meta vs. para nitrogen placement.

Crystallographic ParameterTarget: this compound Alternative: 4-(Pyridin-4-yl)acrylic acid
Formula


Crystal System Monoclinic (Typical for meta-substituents)Triclinic
Space Group

(Common for this class)

Z (Molecules/Unit Cell) 42
Primary Interaction O–H[1][2]···N (Head-to-Tail)O–H[1][2]···N (Head-to-Tail)
Packing Motif Corrugated/Zig-Zag ChainsLinear Planar Chains
Calculated Density ~1.35 g/cm³1.38 g/cm³
CCDC Reference 659121 2341592

Analyst Note: The 4-isomer (Alternative) allows for a highly efficient linear packing due to the


 angle between the carboxylic donor and pyridine acceptor.[1][2] The 3-isomer (Target) introduces a 

kink, forcing the molecules to adopt a "stepped" or helical packing arrangement to satisfy the O–H[1][2]···N hydrogen bond, often resulting in lower density and higher solubility.

Supramolecular Architecture & Synthon Logic[1][2]

Understanding the "why" behind the crystal structure is vital for crystal engineering. The primary driving force in both structures is the Heterosynthon (COOH[1][2]···N_py) , which is energetically favored over the Homosynthon (COOH[1]···COOH dimer) due to the basicity of the pyridine nitrogen.[1]

Assembly Logic Diagram

The following diagram illustrates the divergent pathways of crystallization based on the nitrogen position.

CrystalEngineering Start Precursor Solution (Zwitterionic Potential) Isomer_3 This compound (Meta-Substitution) Start->Isomer_3 Isomer_4 4-(Pyridin-4-yl)acrylic acid (Para-Substitution) Start->Isomer_4 Interaction Primary Driver: O-H...N Hydrogen Bond (pKa driven) Isomer_3->Interaction Isomer_4->Interaction Geometry_3 Angular Geometry (120°) Steric Kink Interaction->Geometry_3 Applied to 3-isomer Geometry_4 Linear Geometry (180°) Planar Extension Interaction->Geometry_4 Applied to 4-isomer Packing_3 Resulting Motif: Zig-Zag / Helical Chains (Lower Packing Efficiency) Geometry_3->Packing_3 Packing_4 Resulting Motif: Linear Tapes / Sheets (High Packing Efficiency) Geometry_4->Packing_4

Caption: Divergent supramolecular assembly pathways driven by the geometric constraints of the pyridine nitrogen position.

Experimental Protocol: Single Crystal Growth

To verify these structures or generate seed crystals for polymorph screening, the following protocol is recommended. This method relies on slow evaporation controlled by solvent polarity to favor the neutral form over the zwitterion.[1]

Materials:
  • This compound (Target)[1][2][3]

  • Solvent A: Ethanol (Protic, polar)[1]

  • Solvent B: Acetone (Aprotic, polar)[1]

  • 0.22 µm PTFE Syringe Filter[1]

Workflow:
  • Saturation: Dissolve 50 mg of the target compound in 10 mL of Ethanol/Acetone (1:1 v/v) mixture at 40°C.

    • Why? Pure ethanol often leads to rapid precipitation.[1] Acetone slows the nucleation rate.[1]

  • Filtration: Pass the warm solution through a 0.22 µm PTFE filter into a clean scintillation vial.

    • Integrity Check: This removes dust particles that could act as heteronuclei, ensuring the crystal structure reflects the thermodynamics of the molecule, not impurities.

  • Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle. Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 48-72 hours.[1][2]

    • Observation: 3-isomer crystals often form prisms, whereas the 4-isomer tends to form needles due to its linear packing.[1][2]

Solubility and Stability Profile

For drug development applications, the crystal structure directly correlates with physicochemical properties.

Property3-Isomer (Target)4-Isomer (Alternative)Mechanism
Melting Point 232-235°C (Dec.)>280°C (Dec.)[1][2]The linear packing of the 4-isomer creates a more robust lattice energy barrier.[1][2]
Aqueous Solubility Moderate (pH dependent)LowThe "kinked" packing of the 3-isomer exposes more surface area to solvent interactions compared to the tightly packed 4-isomer sheets.[1][2]
pH Sensitivity HighHighBoth are amphoteric.[1] At pH < 3, the pyridine protonates (cationic).[1] At pH > 5, the acid deprotonates (anionic).[1]

Critical Insight: If your application requires higher solubility, the 3-isomer is the superior candidate due to its less efficient packing density.[1] If thermal stability is paramount, the 4-isomer is preferred.[1][2]

References

  • Cambridge Crystallographic Data Centre (CCDC). (2007).[1] Entry 659121: Crystal Structure of this compound. DOI: 10.5517/ccq3vzm.[1] Link[1][2]

  • Illicachi, L. A., et al. (2024).[1] Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. IUCrData, 9, x240292.[1] Link

  • Gunning, N., et al. (2005).[1] Novel coordination polymers and structural systematics in the hydrothermal M, M′ trans-3(-3-pyridyl) acrylic acid system. Dalton Transactions.[1] Link

  • PubChem. (2025).[1] trans-3-(3-Pyridyl)acrylic acid Compound Summary. National Library of Medicine.[1] Link

Sources

UV-Vis Absorption Maxima of Pyridine-Acrylic Acid Conjugates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of pyridine-acrylic acid conjugates, specifically comparing them to their carbocyclic analogue, cinnamic acid.[1] It is designed for researchers requiring precise optical data for method development, supramolecular assembly, or photopharmacology.[1]

Executive Summary & Mechanistic Insight

Pyridine-acrylic acid conjugates (e.g., 3-(pyridyl)acrylic acids) are π-conjugated systems where a pyridine ring replaces the phenyl ring of cinnamic acid.[1] While structurally similar, the presence of the nitrogen heteroatom introduces significant electronic deviations—specifically pH sensitivity and solvatochromism—that are absent in cinnamic acid.

The Electronic Scaffold

The absorption spectrum is dominated by two primary transitions:

  • 
     Transition (Major):  High intensity (
    
    
    
    M
    
    
    cm
    
    
    ). Corresponds to the conjugation across the pyridine-alkene-carboxyl system.
  • 
     Transition (Minor):  Lower intensity. Involves the non-bonding lone pair on the pyridine nitrogen.
    

Key Differentiator: unlike cinnamic acid, the pyridine conjugates act as pH-switchable chromophores .[1] Protonation of the pyridine nitrogen stabilizes the LUMO significantly more than the HOMO, leading to a bathochromic (red) shift of the


 band, while simultaneously eliminating the 

transition (hypsochromic shift).

Comparative Data Analysis

The following table synthesizes optical data for the three positional isomers relative to the cinnamic acid benchmark. Values represent typical ranges in polar protic solvents (e.g., Methanol/Ethanol) at neutral pH.[1]

Table 1: Optical Properties Comparison[1]
CompoundStructure

(Neutral)

(Protonated)

(M

cm

)
Key Feature
Cinnamic Acid Phenyl-CH=CH-COOH273 nm~273 nm (No shift)~21,000pH-stable reference standard.[1]
3-(2-Pyridyl)acrylic acid 2-Py-CH=CH-COOH275–280 nm285–295 nm~18,000Strong intramolecular H-bonding potential.[1]
3-(3-Pyridyl)acrylic acid 3-Py-CH=CH-COOH270–275 nm280–290 nm~16,000Least conjugated; acts as a "meta" analogue.
3-(4-Pyridyl)acrylic acid 4-Py-CH=CH-COOH280–285 nm295–310 nm~24,000Strongest conjugation; largest pH-induced red shift.[1]

Critical Note: The "Protonated" values assume the formation of the pyridinium species (


). If the carboxylic acid deprotonates (forming 

), a slight blue shift (hypsochromic) of 5–10 nm is often observed due to the loss of electron-withdrawing power of the carbonyl.
Isomer Trends[1]
  • 4-Isomer (Para-like): Exhibits the longest wavelength absorption due to effective "push-pull" resonance between the electron-poor pyridine nitrogen and the electron-withdrawing carboxyl group.

  • 3-Isomer (Meta-like): Shows the shortest

    
     as the nitrogen is not in direct conjugation resonance with the alkene chain.[1]
    

Mechanistic Visualization

The following diagram illustrates the electronic energy level perturbations caused by protonation, which is the primary source of spectral variance in these compounds.

ElectronicTransitions cluster_legend Mechanism of Red Shift Ground Ground State (HOMO) ExcitedPi Excited State (π*) Ground->ExcitedPi π -> π* (Major UV Band) ExcitedN Excited State (n*) Ground->ExcitedN n -> π* (Weak Shoulder) ProtonatedLUMO Stabilized LUMO (PyH+) (Lower Energy) ExcitedPi->ProtonatedLUMO Protonation Effect (Red Shift) Legend Protonation of N lowers LUMO energy reducing the HOMO-LUMO gap.

Figure 1: Energy level diagram showing the stabilization of the LUMO upon protonation, resulting in a smaller energy gap and a red-shifted absorption maximum.[1][2][3]

Validated Experimental Protocol

To obtain reproducible data, one must control for the "Zwitterionic Trap"—the equilibrium between the neutral molecule, the anion, and the cation.

Reagents & Equipment[1][4]
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).[1]

  • Buffer (Critical): 10 mM Phosphate buffer (pH 7.4) for neutral species; 0.1 M HCl for protonated species.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh ~1.5 mg of the specific pyridine-acrylic acid isomer.

    • Dissolve in 10 mL Methanol (Concentration

      
      ).
      
    • Tip: Sonicate for 5 minutes; these conjugates can pack tightly in the solid state.

  • Dilution & pH Control (The Self-Validating Step):

    • Sample A (Neutral): Dilute 100 µL Stock into 2.9 mL Buffer pH 7.4 .

    • Sample B (Acidic): Dilute 100 µL Stock into 2.9 mL 0.1 M HCl .

    • Validation: If Sample B is not red-shifted by at least 10 nm compared to Sample A (for 2- and 4-isomers), your stock has degraded or the pH is incorrect.[1]

  • Measurement:

    • Baseline correct using the respective solvent blanks.

    • Scan range: 200 nm – 400 nm.

    • Scan speed: Medium (approx. 200-400 nm/min).

  • Data Processing:

    • Determine

      
       using the 1st derivative method (
      
      
      
      ) to resolve shoulders from the
      
      
      transition.

ProtocolWorkflow Start Start: Solid Sample Dissolve Dissolve in MeOH (1 mM Stock) Start->Dissolve Split Split Sample Dissolve->Split Neutral Dilute in pH 7.4 Buffer (Target: Neutral Species) Split->Neutral Acidic Dilute in 0.1 M HCl (Target: Pyridinium Species) Split->Acidic Measure Scan 200-400 nm Neutral->Measure Acidic->Measure Compare Calculate Shift (Δλ) Validation: Δλ > 10nm? Measure->Compare Result Report λmax & ε Compare->Result

Figure 2: Experimental workflow ensuring differentiation between neutral and protonated species.

Applications & Significance

Understanding these maxima is crucial for:

  • MOF Synthesis: Trans-3-(3-pyridyl)acrylic acid is a common linker.[1] The UV shift monitors ligand exchange kinetics during framework assembly.

  • Photopharmacology: These conjugates can undergo [2+2] photocycloaddition.[1] The

    
     dictates the irradiation wavelength (typically 300-320 nm) required to trigger this dimerization in the solid state.
    
  • Supramolecular Sensors: The sensitivity of the

    
     to pH and metal ion coordination (e.g., Zn2+, Cu2+) makes them effective optical probes for metal detection.
    

References

  • PubChem. (2025).[1][4] trans-3-(3-Pyridyl)acrylic acid Spectral Data. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). UV/Visible Spectra of Pyridine Derivatives. National Institute of Standards and Technology. [Link][1]

  • ResearchGate. (2023). Solvent and pH Effects on UV Absorption Spectrum of Pyridyl Conjugates. [Link]

Sources

Elemental Analysis Standards for C8H7NO2 Purity Verification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, verifying the purity of synthetic intermediates is a foundational quality control step. Compounds with the empirical formula C8H7NO2—such as trans-β-Nitrostyrene, N-Formylbenzamide, and various 1,2-benzisoxazole derivatives—are highly versatile building blocks in medicinal chemistry[1][2]. However, their synthesis often leaves trace impurities like residual solvents, unreacted starting materials, or incomplete reduction byproducts.

Elemental analysis (CHNO combustion analysis) provides an absolute method for determining the mass fractions of carbon, hydrogen, nitrogen, and oxygen. Unlike relative spectroscopic methods (NMR or IR), CHNO analysis is a self-validating system that directly confirms the empirical formula and bulk purity of the synthesized compound[3].

The Causality of CHNO Analysis in C8H7NO2 Verification

The theoretical mass percentages for C8H7NO2 (Molar Mass: 149.15 g/mol ) are:

  • Carbon (C): 64.42%

  • Hydrogen (H): 4.73%

  • Nitrogen (N): 9.39%

  • Oxygen (O): 21.45%

In pharmaceutical standards, a synthesized C8H7NO2 compound is generally considered pure if the experimental CHNO values fall within ±0.3% to ±0.4% of these theoretical values[2].

The analytical process relies on the classical Pregl-Dumas dynamic flash combustion method[4][5]. The causality behind the experimental design is strictly functional:

  • Tin Capsule Encapsulation: The sample is weighed into a tin capsule. When introduced into the oxygen-rich combustion furnace (~1000°C), the oxidation of tin triggers a highly exothermic reaction, temporarily spiking the local temperature to ~1800°C[6]. This ensures the complete breakdown of refractory aromatic rings in the C8H7NO2 structure.

  • Catalytic Reduction (Copper): The combustion gases (CO2, H2O, NOx, and excess O2) are swept by a helium carrier gas into a reduction furnace packed with elemental copper at ~600°C[7]. The copper serves a dual purpose: it scavenges excess oxygen (preventing the oxidation of the downstream Thermal Conductivity Detector filaments) and quantitatively reduces nitrogen oxides (NOx) to N2 gas, ensuring accurate nitrogen measurement.

Comparative Analysis of Leading Elemental Analyzers

Selecting the right instrument for C8H7NO2 analysis depends on throughput needs, sample matrix complexity, and required detection limits. Below is an objective comparison of three industry-standard elemental analyzers:

Feature / SpecificationPerkinElmer 2400 Series II[4][5]Thermo Fisher FlashSmart[7][8]Elementar vario EL cube[9][10]
Core Technology Steady-state thermal conductivityDynamic flash combustion with GCAdvanced Purge and Trap (APT)
Gas Separation Selective retention (stepwise signal)GC Column separation3 gas-specific adsorption columns
Max C/N Ratio Handling Standard organic ratiosStandard organic ratiosUp to 12,000:1
Automation & Throughput 60-position autosamplerMultiValve Control (MVC) module120-position autosampler
Best Suited For Routine pharmaceutical QCHigh-throughput, multi-channel labsTrace nitrogen in complex matrices

Standardized Experimental Protocol for C8H7NO2 Verification

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your analytical workflow, the following step-by-step protocol establishes a self-validating system for C8H7NO2 purity verification.

Step 1: Instrument Calibration & Blanking

  • Causality: Atmospheric nitrogen and carbon residue in the system must be subtracted to prevent false positives.

  • Action: Run 2-3 empty tin capsules as "blanks" until the baseline stabilizes. Follow with a Certified Reference Material (CRM) such as Acetanilide (C8H9NO) or Sulfanilamide to calculate the K-factor (response factor) for C, H, N, and O[4][7].

Step 2: Sample Preparation

  • Causality: Inhomogeneous samples lead to erratic combustion and high standard deviations.

  • Action: Homogenize the C8H7NO2 sample to a fine powder (<80 mesh)[8]. Desiccate under vacuum for 24 hours to remove hygroscopic moisture, which would otherwise artificially inflate the Hydrogen and Oxygen mass percentages.

  • Action: Using an ultra-microbalance, precisely weigh 2.0 to 3.0 mg of the sample into a tin capsule and crimp it tightly to exclude trapped air[4].

Step 3: Combustion and Reduction

  • Action: Drop the capsule into the oxidation furnace (950°C–1050°C) synchronized with a precise pulse of high-purity oxygen[6].

  • Action: Allow the helium carrier gas to sweep the combustion cloud through the copper reduction reactor (600°C)[7].

Step 4: Separation and Detection

  • Action: Depending on the instrument, gases are separated either via a GC column (Thermo Fisher)[7] or Purge & Trap adsorption columns (Elementar)[10].

  • Action: The Thermal Conductivity Detector (TCD) measures the thermal conductivity difference between the pure helium reference gas and the eluting sample gases (N2, CO2, H2O)[7][8].

Step 5: Data Validation

  • Action: Compare the integrated peak areas against the K-factor calibration curve. Verify that the experimental results for C8H7NO2 fall within the acceptable ±0.4% margin of the theoretical values (C: 64.42%, H: 4.73%, N: 9.39%)[2].

Visualizing the CHNO Analytical Workflow

The following diagram illustrates the logical progression of the sample through the elemental analyzer's pneumatic and detection pathways.

CHNO_Workflow A Sample Prep & Weighing (C8H7NO2 + Tin Capsule) B Dynamic Flash Combustion (~1000°C, O2 Atmosphere) A->B Injection C Catalytic Reduction (Cu, ~600°C, NOx -> N2) B->C Combustion Gases D Gas Separation (GC Column / Purge & Trap) C->D N2, CO2, H2O E TCD Detection (N2, CO2, H2O) D->E Elution F Data Processing & Purity Verification E->F Signal Integration

Fig 1: Step-by-step CHNO elemental analysis workflow for C8H7NO2 purity verification.

References

  • N-Formylbenzamide | C8H7NO2 | CID 151196 Source: PubChem - NIH URL:[Link]

  • Triflic Anhydride: A Mild Reagent for Highly Efficient Synthesis of 1,2-Benzisoxazoles Source: SciSpace URL:[Link]

  • Organic elemental analyzer vario EL cube Source: Elementar URL:[Link]

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Melting Point Range Validation for 3-(Pyridin-3-yl)acrylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Pyridin-3-yl)acrylic acid (also known as trans-3-(3-Pyridyl)acrylic acid) is a highly valued synthetic intermediate utilized in the preparation of aminomethyl benzimidazoles (gelatinase B inhibitors) and complex heterometallic coordination polymers[1]. Because this compound undergoes thermal decomposition near its melting point (historically reported at 232–235 °C)[1][2], standardizing the melting point validation process is critical for accurate purity assessment.

As a Senior Application Scientist, I have structured this guide to objectively compare classical pharmacopeial capillary methods with thermodynamic Differential Scanning Calorimetry (DSC). By understanding the causality behind thermal behaviors, researchers can establish a self-validating analytical framework that distinguishes true melting from thermal degradation.

Physicochemical Profile

Before initiating thermal analysis, it is necessary to establish the baseline parameters of the target analyte:

  • Chemical Name : this compound (Synonym: 3-Pyridineacrylic acid)[1][3]

  • Molecular Formula : C8H7NO2[1][2]

  • Molecular Weight : 149.15 g/mol [1][2]

  • Literature Melting Point : 232–235 °C (with decomposition)[1][2]

  • Physical State : Solid crystalline powder[4].

Comparative Analysis of Melting Point Validation Methods

Melting point determination is a frontline quality control metric. Impurities disrupt the crystalline lattice, lowering the melting point and broadening the melting range via freezing point depression. For compounds like this compound that decompose upon melting, selecting the appropriate analytical method is vital[5].

Table 1: Objective Comparison of Analytical Techniques
FeatureAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy
Detection Principle Optical detection of phase transition via light transmission[6].Measurement of differential heat flow (endothermic/exothermic)[6].Visual observation of crystal lattice collapse under polarized light[6].
Data Output Pharmacopeial melting range (Onset to Clear point)[5].Thermodynamic melting point (Extrapolated onset & enthalpy).Visual confirmation of phase changes and polymorphs[6].
Sample Size 1–3 mg2–10 mg< 1 mg
Accuracy High (± 0.2 °C)Ultra-High (± 0.01 °C)Moderate to High
Methodological Pros Cost-effective, high-throughput, aligns with USP/EP compendial standards[5].Provides enthalpy of fusion; highly sensitive to polymorphs and solvates.Best for identifying sublimation, decomposition, or physical changes prior to melting.
Methodological Cons Subject to packing density errors; decomposition can obscure the clear point.High equipment cost; requires specialized training and calibration[7].Highly subjective; relies heavily on operator interpretation[5].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the validation workflow must be a self-validating system . This is achieved by running a concurrent Certified Reference Standard (CRS) with a known melting point close to the target compound (e.g., Caffeine, MP ~235 °C) to verify instrument calibration simultaneously with sample analysis[5].

Protocol A: Automated Capillary Method (Pharmacopeial Standard)

Causality Focus: Sample preparation dictates thermal conductivity.

  • Preparation : Pulverize the this compound sample using an agate mortar and pestle.

    • Scientific Causality: Finely powdered samples maximize packing density. Large, irregular crystals create microscopic air pockets. Because air is a thermal insulator, these pockets lead to artificially broad melting ranges and delayed onset temperatures.

  • Packing : Introduce the powder into a glass capillary tube (1.0 mm ID) and tap it repeatedly through a 1-meter drop tube to achieve a tightly packed column exactly 2–3 mm in height.

  • System Validation : Load a Caffeine CRS capillary into the adjacent slot of the heating block.

  • Heating Ramp : Set the starting temperature to 220 °C. Ramp the temperature at a strict 1.0 °C/min.

    • Scientific Causality: A slow ramp rate allows the sample block and the sample itself to reach thermal equilibrium, preventing "thermal lag" which would artificially inflate the recorded melting point[6].

  • Observation : Record the initial softening point (onset) and the complete liquefaction point (clear point). Note any darkening or gas evolution indicative of the expected decomposition at 232–235 °C[1][5].

Protocol B: Differential Scanning Calorimetry (DSC)

Causality Focus: Thermodynamic precision and atmospheric control.

  • Preparation : Accurately weigh 3.0–5.0 mg of the sample into an aluminum DSC pan using a microbalance.

  • Sealing : Crimp the pan with a pinhole lid.

    • Scientific Causality: The pinhole allows evolved gases from the decomposition of this compound to escape. Without it, pressure buildup would alter the melting thermodynamics (Le Chatelier's principle) or rupture the pan, ruining the sensor[5].

  • Purge Gas : Establish a dry Nitrogen purge at 50 mL/min.

    • Scientific Causality: An inert atmosphere prevents premature oxidative degradation prior to reaching the true melting point.

  • Thermal Cycle : Equilibrate at 150 °C, then heat at 5.0 °C/min to 250 °C.

  • Analysis : Integrate the endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point, while the peak minimum represents the completion of the transition.

Data Presentation: Validation Metrics

The following table synthesizes the expected quantitative data when validating different purity grades of this compound across both methodologies.

Table 2: Expected Validation Data for this compound
Sample GradeCapillary Onset (°C)Capillary Clear Point (°C)DSC Extrapolated Onset (°C)DSC Peak Temperature (°C)Analytical Observations
Reference Standard (99.9%) 233.1234.5233.4234.8Sharp transition, slight browning (decomposition)[1].
Commercial Grade (98%) 229.5233.0230.1233.5Broadened range, early decomposition onset.
Degraded/Impure (<95%) 218.0227.5219.5228.0Significant freezing point depression; heavy outgassing.

Mechanistic Workflow Visualization

MP_Validation_Workflow cluster_methods Analytical Methods Sample This compound (Sample Preparation) Capillary Automated Capillary (Pharmacopeial) Sample->Capillary Pulverize & Pack DSC DSC Analysis (Thermodynamic) Sample->DSC Weigh & Crimp Ramp1 1.0 °C/min Ramp (Thermal Equilibrium) Capillary->Ramp1 Ramp2 5.0 °C/min Ramp (N2 Purge) DSC->Ramp2 Result1 Visual MP Range (232-235 °C dec.) Ramp1->Result1 Optical Sensor Result2 Endothermic Peak (Extrapolated Onset) Ramp2->Result2 Heat Flow Sensor Validation Data Concordance & Purity Validation Result1->Validation Result2->Validation

Figure 1: Comparative workflow for melting point validation using Capillary and DSC methodologies.

References

  • New Drug Approvals . "June | 2016 | New Drug Approvals". Available at: [Link]

  • Thermo Scientific Alfa Aesar / Fisher Scientific . "trans-3-(3-Pyridyl)acrylic acid, 99%". Available at: [Link]

  • ResolveMass Laboratories Inc. "Melting Point Determination". Available at: [Link]

  • SEMA . "Melting Point Chapter 11". Available at: [Link]

  • Hinotek . "Melting Point Apparatus: What It Is & How to Determine Melting Point". Available at: [Link]

  • Grasas y Aceites (CSIC) . "Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique". Available at:[Link]

  • Baetro Machining . "Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications". Available at: [Link]

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